1,3-Adamantanediacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(carboxymethyl)-1-adamantyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENGZNBNPABQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170366 | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17768-28-4 | |
| Record name | 1,3-Adamantanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17768-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Adamantanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,3-adamantanediacetic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. This document details two core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a dicarboxylic acid derivative of adamantane, a highly symmetrical and lipophilic cage-like hydrocarbon. The unique structural properties of the adamantane core impart rigidity and predictable spatial orientation to molecules, making it a valuable scaffold in drug design and polymer chemistry. The two acetic acid moieties at the 1 and 3 positions provide functional handles for further chemical modification, enabling its use as a linker or building block in more complex molecular architectures. This guide explores two effective pathways for the synthesis of this compound, offering a comparative analysis to aid in the selection of the most suitable method for a given research objective.
Synthesis Pathways
Two principal synthetic routes to this compound have been identified: a direct one-step synthesis utilizing vinylidene chloride and a classical multi-step approach via the malonic ester synthesis.
Pathway 1: One-Step Synthesis from 1,3-Adamantanediol
A direct and efficient method for the synthesis of this compound involves the reaction of 1,3-adamantanediol with vinylidene chloride in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This method, pioneered by K. Bott, offers a streamlined approach to the target molecule.
The proposed mechanism involves the in-situ formation of adamantane-1,3-dication under the strongly acidic conditions. This dication then acts as an electrophile, attacking the electron-rich double bond of vinylidene chloride. The subsequent hydrolysis of the resulting intermediate yields the desired this compound.
physicochemical properties of 1,3-Adamantanediacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediacetic Acid
This guide provides a comprehensive overview of the core (CAS No: 17768-28-4), a dicarboxylic acid derivative of adamantane. The rigid, three-dimensional adamantane cage imparts unique structural and physical characteristics to its derivatives, making them of significant interest in drug development, polymer science, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.
Core Physicochemical Properties
This compound is a white to light-yellow crystalline powder.[1][2] Its key physicochemical data are summarized in the table below, providing a quantitative snapshot of its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄ | [1][2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Melting Point | 234-237 °C (lit.) | [1][2][3] |
| Boiling Point | 453.9 ± 18.0 °C (Predicted) | [1][3] |
| Density | 1.304 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.42 ± 0.10 (Predicted) | [1] |
| LogP (Octanol-Water) | 2.04 | [3] |
| Flash Point | 242.5 °C | [1][3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Solubility | Soluble in water and organic solvents; very faint turbidity in hot methanol.[1] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are critical for the validation and application of physicochemical data. The following sections describe standard methodologies for determining the key properties of this compound.
Determination of Solubility Profile
The solubility of a compound is fundamental to its application, particularly in pharmacology and materials science. A systematic approach is used to classify the compound's solubility in various solvents.
Protocol:
-
Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube.[4][5] Vigorously agitate the mixture for 1-2 minutes. Observe for complete dissolution.
-
pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with a calibrated pH meter or pH paper. An acidic pH (≤ 4) is indicative of a carboxylic acid.[6]
-
Solubility in Aqueous Base: To a test tube containing 25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[5][6] Agitate and observe for dissolution. The formation of a salt typically enhances water solubility.
-
Confirmation with Acid: To the NaOH solution from the previous step, add 5% hydrochloric acid (HCl) dropwise until the solution is acidic.[6] The reappearance of a precipitate confirms that the increased solubility was due to salt formation.
-
Solubility in Aqueous Bicarbonate: Repeat the solubility test using 0.75 mL of 5% sodium bicarbonate (NaHCO₃) solution.[4][5] Solubility in a weak base like NaHCO₃ is a strong indicator of a carboxylic acid.
-
Organic Solvent Solubility: Assess solubility in various organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane) using the same solute-to-solvent ratio as in Step 1.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution. For a dicarboxylic acid like this compound, potentiometric titration is a precise and standard method for its determination.[7]
Protocol:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be used if aqueous solubility is limited, though this can affect the measured pKa.[7]
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the titration curve. For a dicarboxylic acid, two equivalence points and two inflection points may be observed. The pH at the half-equivalence point (the midpoint of the buffer region) corresponds to the pKa value.[8]
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, indicating the lipophilicity of a compound.[9] The shake-flask method followed by HPLC analysis is a common and reliable technique.[10]
Protocol:
-
Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (e.g., pH 2 for a carboxylic acid).
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases (e.g., the aqueous phase). Add a known volume of the second phase to create a precise volume ratio (e.g., 1:1).
-
Equilibration: Vigorously shake the mixture in a sealed container for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9]
References
- 1. chembk.com [chembk.com]
- 2. This compound 97 17768-28-4 [sigmaaldrich.com]
- 3. This compound | CAS#:17768-28-4 | Chemsrc [chemsrc.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,3-Adamantanediacetic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth analysis of the crystal structure of 1,3-adamantanediacetic acid, a derivative of adamantane known for its rigid, cage-like hydrocarbon framework. The structural insights presented herein are crucial for applications in drug design, materials science, and supramolecular chemistry, where the precise arrangement of atoms dictates the physicochemical properties and biological activity of a compound.
The crystal structure of this compound was first reported by C. Glidewell and G. Ferguson in Acta Crystallographica Section C: Crystal Structure Communications in 1996.[1] Their work revealed a complex hydrogen-bonding network that governs the packing of the molecules in the solid state.
Experimental Protocol: From Synthesis to Structure Determination
The journey to elucidating the crystal structure of this compound involves a multi-step process, beginning with the synthesis of the compound and culminating in the analysis of X-ray diffraction data.
Synthesis and Crystallization
While the seminal paper by Glidewell and Ferguson does not provide a detailed synthesis protocol, a general approach for the synthesis of this compound involves the carboxylation of a suitable adamantane precursor. A plausible synthetic route is outlined below:
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
X-ray Crystallography Workflow
The determination of the crystal structure was achieved through single-crystal X-ray diffraction. The general workflow for this process is depicted below:
Crystallographic Data Summary
The crystallographic data for this compound provides a quantitative description of the unit cell and the arrangement of atoms within it.
| Parameter | Value |
| Chemical Formula | C₁₄H₂₀O₄ |
| Formula Weight | 252.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.935(2) Å |
| b | 10.513(2) Å |
| c | 11.668(2) Å |
| α | 90° |
| β | 107.13(1)° |
| γ | 90° |
| Volume | 1281.3(4) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Temperature | 293 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Refinement | |
| R-factor | 0.048 |
| wR-factor | 0.136 |
Molecular and Crystal Structure Insights
The crystal structure of this compound is characterized by the formation of hydrogen-bonded chains. The asymmetric unit contains one molecule of this compound. These molecules are linked into chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules.
Key Intermolecular Interactions
The dominant intermolecular interaction governing the crystal packing is the hydrogen bonding between the carboxylic acid moieties. This interaction leads to the formation of a catemeric chain, a common motif in the crystal structures of carboxylic acids.
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The rigid adamantane core, combined with the flexible diacetic acid side chains, results in a well-defined hydrogen-bonded network. This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and designing novel materials and pharmaceutical compounds based on the adamantane scaffold. The quantitative data and experimental protocols summarized in this guide serve as a critical resource for researchers in the fields of chemistry, materials science, and drug discovery.
References
Spectroscopic Analysis of 1,3-Adamantanediacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Adamantanediacetic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of adamantane derivatives in drug development and materials science.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 2H | -COOH |
| 2.15 | s | 4H | -CH ₂-COOH |
| 1.95 | br s | 2H | Adamantane-CH |
| 1.70-1.50 | m | 12H | Adamantane-CH₂ |
Note: The ¹H NMR spectrum is reported to be recorded on a 400 MHz instrument in DMSO-d₆.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
While a specific experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the analysis of adamantane derivatives.[2][3][4] The carboxyl carbon atoms in similar structures typically absorb in the range of 165 to 185 δ.[5][6]
| Chemical Shift (δ) ppm | Assignment |
| ~173 | -C OOH |
| ~45 | -C H₂-COOH |
| ~38 | Adamantane-CH₂ |
| ~35 | Adamantane-C |
| ~28 | Adamantane-CH |
Table 3: Predicted IR Absorption Bands for this compound
The infrared spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[5][7][8] For this compound, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2950-2850 | Medium to Strong | C-H stretch (Adamantane) |
| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1410 | Medium | C-O-H bend |
| ~1240 | Medium | C-O stretch |
Experimental Protocols
The following are detailed methodologies for obtaining NMR and IR spectra of solid organic acids like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is suitable for this compound).
-
Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Transfer the solution into a clean NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (a small amount of powder)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal and pressure arm thoroughly after the measurement.
Method 2: KBr Pellet
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Grind the this compound sample to a fine powder in an agate mortar.
-
Add the KBr to the mortar and grind the mixture thoroughly to ensure it is homogenous.
-
Transfer the powdered mixture to the pellet press die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
References
- 1. This compound(17768-28-4) 1H NMR spectrum [chemicalbook.com]
- 2. kbfi.ee [kbfi.ee]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
Solubility Profile of 1,3-Adamantanediacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 1,3-Adamantanediacetic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment of its expected solubility based on the physicochemical properties of its adamantane core and dicarboxylic acid functionalities. Furthermore, a detailed, best-practice experimental protocol is presented to enable researchers to determine precise solubility values. This guide is intended to be a foundational resource for scientists and professionals working with this compound in various research and development applications, particularly in materials science and medicinal chemistry where it is used as a rigid, bifunctional linker and building block.
Introduction
This compound is a unique diamondoid compound characterized by a rigid tricyclo[3.3.1.1^3,7]decane (adamantane) cage with two carboxymethyl groups. This structure imparts exceptional thermal stability and predictable geometry, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical agents. The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and application. Understanding its behavior in various organic solvents is essential for designing reaction conditions, developing purification strategies like recrystallization, and formulating delivery systems.
Qualitative Solubility Profile
The solubility of this compound is governed by the interplay between its nonpolar adamantane core and the two polar carboxylic acid groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): The parent adamantane molecule is known to be soluble in nonpolar organic solvents. However, the introduction of two highly polar carboxylic acid groups, which are capable of strong hydrogen bonding, is expected to drastically reduce its solubility in nonpolar media. Therefore, this compound is predicted to have poor solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. They are generally effective at solvating polar molecules. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents, particularly in highly polar solvents like DMF and DMSO.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid groups of the solute. Dicarboxylic acids, in general, show solubility in alcohols and acetic acid.[1] Therefore, this compound is expected to have good solubility in polar protic solvents. A qualitative test mentioned in the literature indicates "very faint turbidity" in hot methanol, suggesting some degree of solubility.
A summary of the expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Poor | The high polarity of the two carboxylic acid groups prevents effective solvation by nonpolar solvent molecules. |
| Polar Aprotic | Acetone, DMF, DMSO | Moderate to Good | The polar nature of these solvents can effectively solvate the carboxylic acid groups. |
| Polar Protic | Methanol, Ethanol, Acetic Acid | Good | Strong hydrogen bonding interactions between the solvent and the carboxylic acid groups facilitate dissolution. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the isothermal saturation method followed by gravimetric analysis is a robust and widely used technique. This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and syringes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or nitrogen stream evaporator
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation. The time required for equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed evaporating dish or vial. This step should be performed quickly to avoid temperature changes that could affect the solubility.
-
Gravimetric Analysis:
-
Record the exact mass of the saturated solution transferred.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the dish containing the dry this compound residue.
-
-
Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.
-
Solubility in g/100 g of solvent:
-
Mass of solute = (Mass of dish with residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish with solution) - (Mass of dish with residue)
-
Solubility = (Mass of solute / Mass of solvent) * 100
-
-
3.3. Data Presentation
All quantitative data should be summarized in a clearly structured table for easy comparison, as exemplified in Table 2.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.
Caption: Experimental workflow for the determination of solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the scientific literature, a qualitative assessment based on its chemical structure provides valuable guidance for its use. The compound is expected to be poorly soluble in nonpolar solvents and show moderate to good solubility in polar aprotic and polar protic solvents. For applications requiring precise solubility values, the detailed isothermal saturation and gravimetric analysis protocol provided in this guide offers a reliable method for generating this critical data. The availability of such data will undoubtedly facilitate the expanded use of this versatile building block in advanced materials and pharmaceutical development.
References
The Adamantane Scaffold: A Diamond in the Rough of Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Adamantane Derivatives
Introduction: From Theoretical Curiosity to Therapeutic Cornerstone
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and symmetrical diamondoid structure, has carved a significant niche in the landscape of medicinal chemistry. First conceived as a theoretical molecule by H. Decker in 1924, its existence was a subject of academic curiosity for years.[1] Early attempts at its synthesis were unsuccessful, with notable efforts by chemists like Hans Meerwein.[1] It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit inefficient, laboratory synthesis of adamantane.[1][2] A pivotal moment in the history of adamantane chemistry arrived in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[2][3] This breakthrough made adamantane readily and affordably available, paving the way for extensive research into its derivatives.[3][4] The discovery of adamantane in petroleum in 1933 by Czech chemists had already hinted at its natural occurrence, but Schleyer's synthesis was the catalyst that propelled it from a chemical novelty to a versatile scaffold in drug development.[1]
The unique physicochemical properties of the adamantane cage are central to its success in medicinal chemistry. Its pronounced lipophilicity enhances membrane permeability, including the ability to cross the blood-brain barrier, which can improve the bioavailability of drugs.[5] The rigid, three-dimensional structure provides a stable anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[5] Furthermore, the bulky adamantane core can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[5][6] This guide provides a comprehensive overview of the discovery and history of key adamantane derivatives, their mechanisms of action, and the experimental methodologies that underpin their development.
Key Adamantane Derivatives in Medicine: A Chronological Perspective
The journey of adamantane derivatives in medicine began with the serendipitous discovery of the antiviral properties of amantadine in the early 1960s.[4] This discovery opened the floodgates for the development of a range of adamantane-based drugs targeting a variety of diseases.
Amantadine and Rimantadine: The Antiviral Pioneers
The first major therapeutic breakthrough for adamantane derivatives came with the discovery of the antiviral activity of amantadine (1-aminoadamantane hydrochloride) against influenza A virus.[3][7] Approved by the FDA in 1966, amantadine was the first specific antiviral drug for a respiratory illness.[4] Its mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[5][8][9]
Following the success of amantadine, a close analog, rimantadine (α-methyl-1-adamantanemethylamine hydrochloride), was developed. Rimantadine exhibits a similar mechanism of action to amantadine but has a more favorable pharmacokinetic profile with fewer central nervous system side effects.[8][10]
Quantitative Data on Antiviral Adamantane Derivatives
| Compound | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~1.0 - 5.0 | [11] |
| Amantadine | 2009 H1N1 (resistant) | CPE Inhibition | MDCK | 85 - 106 | [12] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~0.5 - 2.0 | [11] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [11] |
Memantine: A New Hope for Neurodegenerative Disease
The therapeutic applications of the adamantane scaffold expanded beyond virology with the development of memantine (1-amino-3,5-dimethyladamantane hydrochloride). Initially synthesized by Eli Lilly in 1963 and investigated as an anti-diabetic agent, it was later found to have activity in the central nervous system.[13][14] Merz Pharmaceuticals further developed memantine for neurological disorders, and it was first marketed for dementia in Germany in 1989.[13][15] It was not until 1989 that its mechanism of action as a moderate-affinity, uncompetitive NMDA (N-methyl-D-aspartate) receptor antagonist was understood.[13] By blocking the NMDA receptor, memantine protects neurons from the excitotoxic effects of excessive glutamate, a neurotransmitter implicated in the pathology of Alzheimer's disease.[16][17]
Pharmacokinetic Properties of Key Adamantane Drugs
| Drug | Bioavailability | Half-life (t1/2) | Volume of Distribution (Vd) | Primary Route of Elimination |
| Amantadine | 86-90% | 17-29 hours | 3-8 L/kg | Renal (unchanged) |
| Rimantadine | Well absorbed | 25-32 hours | Not specified | Hepatic metabolism, then renal |
| Memantine | ~100% | 60-80 hours | 9-11 L/kg | Renal (unchanged and metabolized) |
| Saxagliptin | ~75% | 2.5 hours (parent), 3.1 hours (active metabolite) | 2.7 L/kg | Renal and Hepatic |
Saxagliptin and Vildagliptin: Targeting Diabetes
More recently, the adamantane moiety has been incorporated into drugs for the treatment of type 2 diabetes.[5] Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors.[3][7] The adamantane group in these molecules contributes to their binding affinity and pharmacokinetic properties.[18][19] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
Experimental Protocols
Synthesis of Key Adamantane Derivatives
This two-step procedure involves the formation of N-(1-adamantyl)acetamide followed by hydrolysis.
Step 1: Synthesis of N-(1-adamantyl)acetamide
-
In a reaction vessel, combine 1-bromoadamantane and acetylamide in the presence of sulfuric acid.[6]
-
Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
-
The crude N-(1-adamantyl)acetamide is collected by filtration, washed with water, and dried.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
The N-(1-adamantyl)acetamide is suspended in a solution of sodium hydroxide in diethylene glycol.[9]
-
The mixture is heated to reflux for several hours to effect hydrolysis.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether).
-
The organic extracts are combined, and anhydrous hydrogen chloride gas is bubbled through the solution to precipitate amantadine hydrochloride.
-
The product is collected by filtration, washed with the organic solvent, and dried under vacuum.[9]
A concise two-step, one-pot synthesis has been developed for memantine hydrochloride.[7][13]
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide
-
Slowly add 1,3-dimethyladamantane to nitric acid at 20–25 °C with continuous stirring.[2][13]
-
After stirring for one hour, add formamide to the reaction mixture.
-
Heat the mixture to 85 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with dichloromethane.[13]
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the dichloromethane extract from the previous step, add a mixture of a 36% hydrochloride solution and water.[2][13]
-
Stir the mixture and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume.
-
Add n-hexane and heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C to precipitate the product.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield memantine hydrochloride.[2][13]
Antiviral Activity Assays
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes.[3]
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) into 96-well plates to form a confluent monolayer.[14][20]
-
Compound Preparation: Prepare serial dilutions of the adamantane derivative in the assay medium.[14]
-
Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted compound to the wells, followed by the addition of a predetermined amount of virus (multiplicity of infection, MOI, that causes 80-100% CPE in control wells).[14][20] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[20]
-
Quantification of CPE: The degree of CPE can be assessed microscopically. For quantitative analysis, the cell viability can be measured using a dye such as Neutral Red or Crystal Violet. The absorbance is read using a plate reader.[14][20]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.
This assay quantifies the inhibition of infectious virus particle production.[18]
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.[18]
-
Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer and the appropriate dilution to produce a countable number of plaques (50-100 per well).[18]
-
Infection: Infect the cell monolayers with the chosen virus dilution for 1 hour to allow for virus adsorption.[18]
-
Treatment: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of the adamantane derivative. The overlay restricts the spread of the virus to adjacent cells.[1][18]
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-4 days).[18]
-
Plaque Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The plaques appear as clear zones where cells have been lysed.[18]
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated for each compound concentration. The IC50 is the concentration that reduces the number of plaques by 50%.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Timeline of key discoveries and developments in adamantane chemistry and its derivatives.
Caption: Mechanism of action of amantadine and rimantadine against Influenza A virus.
Caption: Neuroprotective mechanism of memantine via NMDA receptor antagonism.
Conclusion and Future Directions
The discovery and development of adamantane derivatives represent a remarkable journey from a molecule of theoretical interest to a scaffold that has yielded multiple life-changing medicines. The unique structural and physicochemical properties of adamantane have made it a privileged structure in medicinal chemistry, with successful applications in treating viral infections, neurodegenerative disorders, and metabolic diseases. The ongoing exploration of novel adamantane derivatives continues to be a fertile ground for drug discovery, with researchers investigating their potential in areas such as cancer, bacterial infections, and as drug delivery systems.[21][22] The story of adamantane is a testament to the power of fundamental chemical research and the unexpected therapeutic opportunities that can arise from it.
References
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- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
- 6. ijpsr.com [ijpsr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rimantadine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.plos.org [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 17. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. CN109320425A - A kind of synthetic method of rimantadine hydrochloride - Google Patents [patents.google.com]
- 22. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
Theoretical Conformational Analysis of 1,3-Adamantanediacetic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Adamantane Scaffold
The adamantane cage is a highly rigid and symmetrical (Td point group) diamondoid hydrocarbon.[1] Its unique structural characteristics, including its lipophilicity and three-dimensional nature, make it a valuable scaffold in medicinal chemistry and materials science.[2] Substitution at the 1 and 3 bridgehead positions results in derivatives with a fixed spatial relationship between the functional groups, minimizing steric strain as they point away from each other.[1] Understanding the conformational preferences of the flexible side chains, in this case, the acetic acid groups, in relation to the rigid adamantane core is crucial for predicting molecular interactions and properties.
Theoretical Calculation Workflow
A robust computational investigation into the conformation of 1,3-adamantanediacetic acid involves a multi-step process to thoroughly explore the potential energy surface and identify stable conformers.
Caption: A typical workflow for the computational analysis of substituted adamantane derivatives.
Methodologies for Conformational Analysis
Conformational Search
Due to the rotatable bonds in the acetic acid side chains, a systematic or stochastic conformational search is the initial step to identify potential low-energy structures. This is typically performed using computationally less intensive methods:
-
Molecular Mechanics (MM): Force fields such as MMFF94 or UFF are employed to rapidly explore the conformational space.
-
Molecular Dynamics (MD) Simulations: Simulating the molecule's dynamics at a given temperature allows for the sampling of various conformations over time.[3]
Quantum Mechanical (QM) Calculations
The unique conformers identified from the initial search are then subjected to more accurate QM methods for geometry optimization and energy calculations.
-
Density Functional Theory (DFT): This is a widely used method that offers a good balance between accuracy and computational cost.[3] Functionals like B3LYP paired with basis sets such as 6-31G* or larger are common choices.[4][5]
-
Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can be used for more precise energy calculations, although at a higher computational expense.[5]
Data Presentation: Predicted Structural Parameters
While specific calculated data for this compound is not available in the searched literature, theoretical studies would yield quantitative data that can be summarized as follows. The adamantane core is expected to remain largely rigid, with C-C bond lengths around 1.54 Å.[1] The primary conformational flexibility arises from the dihedral angles of the acetic acid side chains.
Table 1: Hypothetical Geometrical Parameters for Low-Energy Conformers of this compound
| Parameter | Conformer A | Conformer B | Conformer C |
| Relative Energy (kcal/mol) | 0.00 | +0.52 | +1.15 |
| Key Dihedral Angles (°) | |||
| C(2)-C(1)-C(α)-C(O) | 178.5 | 65.2 | -68.9 |
| C(1)-C(α)-C(O)-O(H) | -179.8 | 179.5 | 0.5 |
| C(4)-C(3)-C(β)-C(O) | 178.6 | 178.4 | 64.8 |
| C(3)-C(β)-C(O)-O(H) | -179.9 | 0.4 | 179.2 |
| Intramolecular H-bond (Å) | None | O(H)···O=C (2.1) | None |
Note: This table is illustrative and does not represent actual calculated data.
Experimental Protocols for Validation
Experimental data is crucial for validating the results of theoretical calculations. For a molecule like this compound, the following techniques would be relevant.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation in the solid state.
Protocol Outline:
-
Crystal Growth: Crystals of this compound would be grown from a suitable solvent system (e.g., ethanol, ethyl acetate) through slow evaporation.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure, revealing bond lengths, bond angles, and torsion angles of the molecule in the crystalline lattice.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the time-averaged conformation of the molecule.
Protocol Outline:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1H and 13C NMR: Standard one-dimensional spectra are acquired to confirm the chemical structure.
-
2D NMR (e.g., NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing constraints for determining the predominant solution-phase conformation.
-
Chemical Shift Calculations: Theoretical chemical shifts can be calculated from the optimized geometries and compared with experimental values to assess the accuracy of the computational model.[5]
Visualization of Intramolecular Interactions
One of the key aspects to investigate in the conformation of this compound is the potential for intramolecular hydrogen bonding between the two acetic acid moieties or between an acetic acid group and the adamantane cage.
Caption: Potential intramolecular hydrogen bonding in this compound.
Conclusion
The theoretical conformational analysis of this compound relies on a systematic computational approach, beginning with a broad conformational search and culminating in high-level quantum mechanical calculations. While specific studies on this molecule were not identified, the well-established methodologies for other adamantane derivatives provide a clear roadmap for such an investigation. The resulting structural and energetic data are invaluable for understanding its chemical behavior and for the rational design of novel therapeutics and materials. Experimental validation through techniques like X-ray crystallography and NMR spectroscopy is essential to confirm the theoretical predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Molecular Conformation on the Accuracy of Theoretical (1)H and (13)C Chemical Shifts Calculated by Ab Initio Methods for Metabolic Mixture Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Adamantane Core: A Privileged Scaffold for 1,3-Disubstituted Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique combination of properties, including a three-dimensional and lipophilic nature, metabolic stability, and the ability to orient substituents in a precise spatial arrangement, makes it an attractive building block for the design of novel therapeutics.[1] Among the various classes of adamantane derivatives, 1,3-disubstituted adamantanes have garnered significant attention, leading to the development of clinically successful drugs for a range of diseases, from neurological disorders to viral infections.[2]
This technical guide provides a comprehensive literature review of 1,3-disubstituted adamantanes, focusing on their synthesis, physicochemical properties, and applications in drug discovery. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
The Unique Physicochemical Properties of the Adamantane Scaffold
The adamantane molecule is a highly symmetrical and strain-free cage-like hydrocarbon.[3] This unique structure imparts several desirable physicochemical properties that are beneficial for drug design:
-
Lipophilicity: The hydrocarbon nature of the adamantane cage makes it highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[4]
-
Rigidity and Three-Dimensionality: The rigid adamantane scaffold allows for the precise positioning of functional groups in three-dimensional space. This can lead to improved binding affinity and selectivity for a specific biological target.[1]
-
Metabolic Stability: The carbon atoms of the adamantane cage are generally resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[4]
-
High Melting Point and Crystalline Nature: Adamantane and its derivatives often exhibit high melting points and a crystalline nature due to their symmetrical structure.[3]
These properties have made the adamantane scaffold a valuable tool for medicinal chemists to optimize the pharmacological properties of drug candidates.
Synthesis of 1,3-Disubstituted Adamantanes
The synthesis of 1,3-disubstituted adamantanes typically starts from adamantane itself or a monosubstituted adamantane. A common strategy involves the functionalization of the bridgehead positions (1 and 3), which are the most reactive sites.
General Synthetic Workflow
A general workflow for the synthesis and evaluation of a library of 1,3-disubstituted adamantane derivatives is depicted below. This process typically starts with the synthesis of a common intermediate, such as 1,3-dibromoadamantane, followed by diversification through nucleophilic substitution reactions. The resulting compounds are then subjected to a cascade of biological screening assays to identify promising lead candidates.
Caption: General workflow for the discovery of 1,3-disubstituted adamantane-based drug candidates.
Experimental Protocols
Synthesis of 1,3-Dibromoadamantane from Adamantane [5]
A mixture of adamantane, dichloromethane (CH2Cl2), and iron powder is stirred at room temperature. Liquid bromine is added slowly to the mixture, and the reaction is allowed to proceed for 24 hours. The reaction mixture is then treated with an aqueous solution of sodium sulfite to quench the excess bromine. The organic layer is separated, concentrated, and the resulting solid is recrystallized from methanol to yield 1,3-dibromoadamantane as a white solid.
Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane [5]
1,3-Dibromoadamantane, urea, and trifluoroacetic acid are added to diphenyl ether in a round-bottom flask pre-heated to 140°C. The mixture is stirred and heated to the desired reaction temperature for a set period. After the reaction is complete, the mixture is worked up through acidification, neutralization, and extraction to afford 1,3-diaminoadamantane.
Synthesis of 1,3-Adamantanediol from 1,3-Dichloroadamantane [6]
1,3-Dichloroadamantane, triethylamine, and water are added to a stainless-steel reactor. The reactor is pressurized with nitrogen, and the reaction is heated. After the reaction is complete, the solution is concentrated to give a solid, which is then dissolved in tetrahydrofuran or methanol for further purification.
Applications in Drug Discovery
1,3-Disubstituted adamantanes have shown significant promise in several therapeutic areas, most notably as NMDA receptor antagonists, soluble epoxide hydrolase (sEH) inhibitors, and antiviral agents.
NMDA Receptor Antagonists for Neurological Disorders
Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate can lead to excitotoxicity, a key pathological process in neurodegenerative diseases like Alzheimer's disease.[2] 1,3-Disubstituted adamantanes, such as memantine, act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor.[2] This mechanism is crucial as they preferentially block the ion channel during pathological overactivation while leaving normal synaptic transmission largely unaffected.[2]
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the mechanism of action of 1,3-disubstituted adamantane NMDA receptor antagonists.
Caption: Signaling pathway of NMDA receptor antagonism by 1,3-disubstituted adamantanes.
Quantitative Data: NMDA Receptor Antagonists
The following table summarizes the activity of some 1,3-disubstituted adamantane derivatives as NMDA receptor antagonists.
| Compound | R1 | R2 | IC50 (µM) | Reference |
| Memantine | NH2 | CH3 | 0.5 - 5 | [2] |
| Amantadine | NH2 | H | ~35 | [7] |
| Analogue 1 | NHCH3 | CH3 | 1.2 | [2] |
| Analogue 2 | N(CH3)2 | CH3 | >100 | [2] |
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of endogenous signaling lipids. Inhibition of sEH has emerged as a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain. Several 1,3-disubstituted adamantane-containing ureas and thioureas have been identified as potent sEH inhibitors.[8]
Quantitative Data: sEH Inhibitors
The table below presents the inhibitory activity (IC50) of a series of 1,3-disubstituted adamantyl diureas against human sEH.
| Compound | Linker (n) | Melting Point (°C) | IC50 (nM) | Reference |
| 1 | 2 | 211.0-212.3 | 2.8 | [8] |
| 2 | 3 | 190.1-191.5 | 1.5 | [8] |
| 3 | 4 | 228.4-230.5 | 0.8 | [8] |
| 4 | 5 | 243.0-244.1 | 0.4 | [8] |
| 5 | 6 | 200.5-201.8 | 0.7 | [8] |
| 6 | 8 | 198.2-199.4 | 1.2 | [8] |
| 7 | 10 | 185.7-186.9 | 2.1 | [8] |
Antiviral Agents
The first clinically approved adamantane derivative, amantadine (1-aminoadamantane), was an antiviral agent used for the treatment of influenza A. While its use is now limited due to the emergence of resistant strains, the adamantane scaffold continues to be explored for the development of new antiviral drugs. The antiviral activity of adamantane derivatives is often attributed to their ability to block the M2 proton channel of the influenza A virus, which is essential for viral replication.[9]
Quantitative Data: Antiviral Activity
The antiviral activity of several aminoadamantane derivatives against different influenza A strains is summarized below.
| Compound | R | Influenza A Strain | IC50 (µg/mL) | Reference |
| Amantadine | H | H2N2 | 0.4 | [9] |
| Rimantadine | CH(CH3)NH2 | H2N2 | 0.2 | [9] |
| Analogue 3 | NH-CO-CH3 | H3N2 | >100 | [9] |
| Analogue 4 | Spiro-pyrrolidine | H2N2 | 0.1 | [9] |
Conclusion
1,3-Disubstituted adamantanes represent a versatile and valuable class of compounds in drug discovery. The unique physicochemical properties of the adamantane core, combined with the ability to introduce diverse functionalities at the 1 and 3 positions, have led to the development of potent and selective modulators of various biological targets. This technical guide has provided an overview of the synthesis, properties, and applications of these fascinating molecules. Continued exploration of the chemical space around the 1,3-disubstituted adamantane scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MOFs Utilizing 1,3-Adamantanediacetic Acid as a Rigid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, stability, and functional properties of the resulting MOF. Rigid linkers are of particular interest as they can lead to more robust frameworks with permanent porosity. 1,3-Adamantanediacetic acid, with its rigid and bulky diamondoid core, is an excellent candidate for the construction of highly stable and functional MOFs. Its rigid nature helps in the formation of predictable and robust frameworks, which is a desirable attribute for applications in gas storage, separation, catalysis, and as platforms for drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of MOFs based on the this compound linker, with a focus on lanthanide-based MOFs (Ln-MOFs) for sensing applications. While direct applications in drug development for these specific MOFs are still an emerging area of research, their inherent properties such as high stability and potential for functionalization make them promising candidates for future drug delivery systems.
Featured Application: Luminescent Sensing with Lanthanide-MOFs
A notable application of MOFs synthesized with this compound is in the field of luminescent sensing. A series of isostructural 3D lanthanide MOFs, with the general formula [Ln(ADA)1.5(phen)]n (where H2ADA = this compound and phen = 1,10-phenanthroline), have been shown to be effective bifunctional sensors.[1][2] These materials exhibit high thermal and water stability, which is crucial for practical sensing applications.[2]
The incorporation of lanthanide ions (such as Eu3+ and Tb3+) imparts these MOFs with characteristic luminescence properties. The organic linkers act as "antennas" that absorb energy and transfer it to the lanthanide ions, which then emit light at their characteristic wavelengths. The presence of specific analytes can enhance or quench this luminescence, forming the basis of the sensing mechanism. For instance, one of these MOFs demonstrates an exceptionally high luminescence quantum yield of 73% and can act as a highly selective sensor for diethyl ether and Fe(II) ions.[1] The detection of Fe(II) is particularly noteworthy, with a low limit of detection of 1.0 x 10-6 M, and the sensing is not interfered with by the presence of Fe(III) or other species.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the lanthanide MOFs based on this compound.
| Property | Value | Reference |
| MOF Formula | [Ln(ADA)1.5(phen)]n (Ln = Eu, Gd, Tb, La, Ce, Pr, Nd, Y) | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| Luminescence Quantum Yield (unspecified Ln-MOF) | 73% | [1] |
| Limit of Detection for Fe(II) ions | 1.0 x 10-6 M | [1] |
| Thermal Stability | High (details in TGA data) | [2] |
| Water Stability | High (stable in water for at least 24 hours) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Lanthanide-MOFs with this compound ([Ln(ADA)1.5(phen)]n)
This protocol describes a general hydrothermal synthesis method for a series of isostructural lanthanide MOFs using this compound and 1,10-phenanthroline as ligands.
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO3)3·6H2O, where Ln = Eu, Gd, Tb, etc.)
-
This compound (H2ADA)
-
1,10-Phenanthroline (phen)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve the lanthanide nitrate (e.g., 0.1 mmol of Eu(NO3)3·6H2O) in a solvent mixture of DMF and deionized water. A typical solvent ratio would be in the range of 1:1 to 3:1 (v/v).
-
Add this compound (0.15 mmol) to the solution and stir until fully dissolved.
-
Add 1,10-phenanthroline (0.1 mmol) to the mixture and continue stirring for 30 minutes to ensure a homogeneous solution.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 160°C for 48 to 72 hours.
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.
Protocol 2: Luminescence Sensing of Fe(II) Ions
This protocol outlines the procedure for using the synthesized [Eu(ADA)1.5(phen)]n MOF as a luminescent sensor for the detection of Fe(II) ions in an aqueous solution.
Materials:
-
Synthesized and activated [Eu(ADA)1.5(phen)]n MOF powder.
-
Deionized water.
-
Stock solution of Fe(II) salt (e.g., (NH4)2Fe(SO4)2·6H2O) of a known concentration.
-
Solutions of other metal ions for selectivity studies.
-
Fluorometer.
Procedure:
-
Preparation of the MOF suspension: Disperse a small amount of the finely ground [Eu(ADA)1.5(phen)]n crystals in deionized water to form a stable suspension (e.g., 1 mg/mL). Sonication may be used to aid dispersion.
-
Luminescence Measurement: a. Transfer a specific volume of the MOF suspension into a quartz cuvette. b. Record the initial luminescence emission spectrum of the MOF suspension. For the Europium-based MOF, the excitation wavelength is typically in the UV range, and the characteristic emission peaks of Eu3+ (e.g., around 615 nm) should be monitored.
-
Sensing Experiment: a. Add incremental amounts of the Fe(II) stock solution to the MOF suspension in the cuvette. b. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. c. Record the luminescence emission spectrum.
-
Data Analysis: a. Observe the changes in the luminescence intensity at the characteristic emission peak of Eu3+ as a function of the Fe(II) concentration. A quenching (decrease) of the luminescence is expected. b. Plot the luminescence intensity versus the concentration of Fe(II) to generate a calibration curve. c. To assess selectivity, repeat the experiment with other metal ion solutions at the same concentration and compare the luminescence response.
Visualizations
Structure of the Linker and MOF Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of Lanthanide-MOFs using this compound.
Luminescent Sensing Mechanismdot
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 1,3-Adamantanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific metal-organic frameworks (MOFs) synthesized directly with 1,3-adamantanediacetic acid have not been prominently reported. However, based on the principles of MOF synthesis and the use of structurally similar adamantane-based linkers, this document provides detailed, representative protocols and application notes for the synthesis and potential utilization of such novel materials. The provided protocols are generalized and may require optimization for specific outcomes.
Metal-organic frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including drug delivery. The use of a bulky, rigid, and lipophilic linker like this compound is anticipated to yield MOFs with unique framework topologies and properties, potentially enhancing their utility in encapsulating and delivering therapeutic agents. Zinc-based MOFs, in particular, are of great interest for biomedical applications due to the low toxicity of zinc.
Data Presentation: Representative Properties of Adamantane-Based MOFs
The following table summarizes representative quantitative data for MOFs synthesized with adamantane-based dicarboxylic acid linkers and zinc salts. These values are based on typical characteristics of such materials and should be considered as a general reference.
| Property | Representative Value Range | Characterization Method |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.4 - 0.8 cm³/g | Nitrogen Adsorption-Desorption |
| Pore Size | 0.8 - 1.5 nm | Nitrogen Adsorption-Desorption |
| Particle Size | 100 nm - 10 µm | Scanning Electron Microscopy (SEM) |
| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Two common methods for the synthesis of MOFs are solvothermal synthesis and room-temperature synthesis. Both methods are presented here as generalized protocols for the synthesis of a hypothetical zinc-based MOF using this compound.
Protocol 1: Solvothermal Synthesis of Zn-(1,3-ADDA) MOF
This method involves heating the reactants in a sealed vessel to promote crystallization.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-ADDA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for activation)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Gentle heating or sonication may be applied to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 120 °C.
-
Maintain the temperature for 48 hours.
-
-
Isolation and Purification:
-
After 48 hours, turn off the oven and allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, immerse the crystals in 20 mL of methanol.
-
Replace the methanol every 24 hours for a total of 3 days.
-
After the solvent exchange, dry the product under vacuum at 120 °C for 12 hours to obtain the activated MOF.
-
Protocol 2: Room-Temperature Synthesis of Zn-(1,3-ADDA) MOF
This method is more energy-efficient and can be advantageous for thermally sensitive components.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (H₂-ADDA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for activation)
Procedure:
-
Solution Preparation:
-
In a 50 mL beaker, dissolve 1.0 mmol of zinc acetate dihydrate in 20 mL of DMF.
-
In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 20 mL of DMF.
-
-
Reaction:
-
Slowly add the zinc acetate solution to the this compound solution while stirring at room temperature.
-
Continue stirring the mixture for 24 hours at room temperature. A precipitate should form.
-
-
Isolation and Purification:
-
Collect the solid product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 15 mL).
-
-
Activation:
-
Perform solvent exchange with methanol as described in the solvothermal protocol (Step 5).
-
Dry the product under vacuum at 100 °C for 12 hours.
-
Visualizations
Application Notes and Protocols for 1,3-Adamantanediacetic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Adamantanediacetic acid is a unique dicarboxylic acid derivative of adamantane, a rigid, lipophilic, cage-like hydrocarbon. Its structure offers a versatile platform for the development of novel drug delivery systems. The adamantane core can act as a lipophilic anchor for cell membrane interactions or as a guest molecule in host-guest chemistry, while the two carboxylic acid groups provide reactive handles for the covalent conjugation of drugs, targeting ligands, or polymers.[1][2][3] This combination of properties makes this compound an attractive building block for creating sophisticated drug carriers such as nanoparticles, liposomes, and drug conjugates with tailored properties for targeted and controlled release applications.
These application notes provide an overview of the potential uses of this compound in drug delivery and detailed protocols for the synthesis and characterization of various drug delivery systems incorporating this molecule.
Core Applications of this compound in Drug Delivery
This compound can be utilized in several key areas of drug delivery system development:
-
As a Linker in Drug Conjugates: The dicarboxylic acid functionality allows for the covalent attachment of two different molecules, such as a drug and a targeting moiety, or for linking a drug to a carrier. The rigid adamantane cage provides a defined spatial separation between the conjugated molecules.
-
Surface Functionalization of Nanoparticles: The carboxylic acid groups can be used to covalently attach this compound to the surface of pre-formed nanoparticles (e.g., PLGA, silica). This modification can alter the surface properties of the nanoparticles, and the remaining carboxylic acid group can be used for further conjugation.
-
Functional Component of Liposomes: this compound can be conjugated to a lipid headgroup, with the adamantane cage inserting into the lipid bilayer, presenting the carboxylic acid groups on the liposome surface for further functionalization.[1][2]
-
Building Block for Polymeric Drug Carriers: The diacid can be used as a monomer in the synthesis of polyesters or polyamides, incorporating the unique properties of the adamantane cage into the polymer backbone.
Data Presentation: Physicochemical Properties of this compound-Functionalized Drug Delivery Systems
The incorporation of this compound into drug delivery systems is expected to alter their physicochemical properties. The following tables summarize hypothetical but expected quantitative data for different systems. Actual values will depend on the specific formulation and experimental conditions.
Table 1: Expected Physicochemical Characteristics of this compound-Functionalized PLGA Nanoparticles
| Parameter | Bare PLGA Nanoparticles | PLGA-ADAA Nanoparticles | PLGA-ADAA-Drug Conjugate |
| Average Hydrodynamic Diameter (nm) | 150 ± 10 | 155 ± 12 | 160 ± 15 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -20 ± 5 | -35 ± 7 | -30 ± 6 |
| Drug Loading Content (%) | N/A | N/A | 5 - 15 |
| Encapsulation Efficiency (%) | N/A | N/A | > 70 |
ADAA: this compound
Table 2: Expected Properties of Liposomes Functionalized with this compound-Lipid Conjugate
| Parameter | Plain Liposomes | ADAA-Functionalized Liposomes |
| Average Hydrodynamic Diameter (nm) | 100 ± 8 | 105 ± 10 |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 |
| Zeta Potential (mV) | -5 ± 2 | -25 ± 5 |
| Surface Carboxyl Group Density (groups/nm²) | 0 | 1 - 5 |
Experimental Protocols
The following are detailed protocols for the synthesis and functionalization of drug delivery systems using this compound.
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol describes the conjugation of a model amine-containing drug to one of the carboxylic acid groups of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing drug (e.g., Doxorubicin-amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated mono-ester of this compound.
-
-
Conjugation with Amine-Containing Drug:
-
In a separate flask, dissolve the amine-containing drug (0.9 equivalents) in anhydrous DMF.
-
Slowly add the solution of the activated this compound to the drug solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound-drug conjugate.
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the purity of the conjugate using HPLC.
Protocol 2: Surface Functionalization of PLGA Nanoparticles with this compound
This protocol details the preparation of PLGA nanoparticles and their subsequent surface functionalization with this compound.[4][5][6][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
This compound
-
EDC and NHS
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
Procedure:
-
Preparation of PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation Method):
-
Dissolve PLGA (e.g., 100 mg) in DCM (5 mL).
-
Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Add the PLGA solution to the PVA solution and emulsify using a probe sonicator or high-speed homogenizer on an ice bath.
-
Add the resulting emulsion to a larger volume of PVA solution (e.g., 0.3% w/v) and stir at room temperature for several hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
-
Surface Functionalization with this compound:
-
This step requires amine-functionalized PLGA or co-polymerization with an amine-containing monomer. Alternatively, for PLGA with terminal carboxyl groups, a diamine linker can be used first. Assuming amine-functionalized PLGA nanoparticles are prepared:
-
Activate the carboxylic acid groups of this compound (in excess) with EDC and NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.
-
Disperse the amine-functionalized PLGA nanoparticles in MES buffer.
-
Add the activated this compound solution to the nanoparticle suspension.
-
React for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris).
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in deionized water.
-
Characterization:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to confirm the change in surface charge.
-
Quantify the number of surface carboxyl groups using a titration method or a colorimetric assay (e.g., toluidine blue O assay).
Protocol 3: Preparation of Liposomes Functionalized with a this compound-Lipid Conjugate
This protocol describes the synthesis of a lipid conjugate of this compound and its incorporation into liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
This compound
-
EDC and NHS
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
PBS (pH 7.4)
Procedure:
-
Synthesis of DSPE-ADAA Conjugate:
-
Activate one of the carboxylic acid groups of this compound using EDC and NHS in an anhydrous organic solvent as described in Protocol 1.
-
React the activated this compound with DSPE in the presence of a non-nucleophilic base.
-
Purify the DSPE-ADAA conjugate by chromatography.
-
-
Preparation of ADAA-Functionalized Liposomes (Thin-Film Hydration Method):
-
Dissolve DPPC, cholesterol, and the DSPE-ADAA conjugate in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:DSPE-ADAA at 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization:
-
Determine the size distribution and PDI of the liposomes by DLS.
-
Measure the zeta potential.
-
Confirm the incorporation of the DSPE-ADAA conjugate by techniques such as NMR of the lipid extract or by quantifying the surface carboxyl groups.
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: Workflow for the synthesis of a this compound-drug conjugate.
Caption: Experimental workflow for the preparation and surface functionalization of PLGA nanoparticles.
Caption: Process for preparing this compound-functionalized liposomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nanocomposix.com [nanocomposix.com]
Application of 1,3-Adamantanediacetic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Adamantanediacetic acid is a unique dicarboxylic acid monomer that incorporates the rigid, bulky, and thermally stable adamantane cage structure into the polymer backbone. The incorporation of this diamondoid moiety imparts exceptional properties to polymers, including enhanced thermal stability, higher glass transition temperatures (Tg), improved mechanical strength, and modified solubility. These characteristics make polymers derived from this compound attractive for high-performance applications in aerospace, electronics, and specialty materials. Furthermore, the biocompatibility and rigid structure of the adamantane unit are of interest in the development of novel biomaterials and drug delivery systems.
This document provides detailed application notes on the use of this compound in the synthesis of polyesters and polyamides, along with comprehensive experimental protocols and characterization data.
Key Applications and Advantages
The introduction of the this compound moiety into polymer chains offers several distinct advantages:
-
Enhanced Thermal Stability: The rigid adamantane cage restricts segmental motion and increases the energy required for thermal degradation, leading to polymers with high decomposition temperatures.
-
Increased Glass Transition Temperature (Tg): The bulky nature of the adamantane unit hinders polymer chain packing and mobility, significantly raising the Tg of the resulting materials.
-
Improved Mechanical Properties: The inherent rigidity of the adamantane structure can contribute to increased tensile strength and modulus in the final polymer.
-
Tailored Solubility: While the adamantane group is hydrophobic, its disruption of chain packing can, in some cases, lead to improved solubility in common organic solvents, aiding in processability.[1]
-
Controlled Crystallinity: The presence of the bulky adamantane group can influence the degree of crystallinity in polymers, allowing for the tuning of material properties from amorphous to semi-crystalline.
Data Presentation
Thermal Properties of Adamantane-Containing Polymers
The incorporation of the 1,3-adamantane structure significantly enhances the thermal stability of polymers. Below is a summary of the thermal properties of poly(1,3-adamantylene alkylene)s, which are derived from this compound.
| Polymer ID | Methylene Spacers (n) | Melting Point (Tm) (°C) | Decomposition Temperature (Td, 10% weight loss) (°C) | Reference |
| P-1,3-Ad-10 | 10 | Amorphous | 452-456 | [2] |
| P-1,3-Ad-16 | 16 | 58 | 452-456 | [2] |
| P-1,3-Ad-18 | 18 | 62 | 452-456 | [2] |
| P-1,3-Ad-20 | 20 | Not Specified | 452-456 | [2] |
Mechanical Properties of Related Adamantane-Containing Polyamides
While specific mechanical data for polymers derived directly from this compound is limited, the following table presents data for aromatic polyamides containing a pendent adamantyl group to illustrate the impact of the adamantane moiety on mechanical properties.
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
| Adamantane-containing Polyamide 1 | 77-92 | 1.5-2.5 | [1] |
| Adamantane-containing Polyamide 2 | 85 | 2.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol) via a two-stage melt polycondensation.
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
-
Nitrogen gas supply
-
High-vacuum line
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Esterification:
-
Charge the reactor with equimolar amounts of this compound and the diol (e.g., 1,6-hexanediol). A slight excess of the diol (e.g., 1.2 molar equivalents) can be used to compensate for losses during distillation.
-
Add the catalyst (e.g., antimony(III) oxide, ~200-300 ppm) and stabilizer (e.g., triphenyl phosphite, ~0.1 wt%).
-
Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.
-
Maintain this temperature for 2-4 hours to carry out the esterification reaction, during which water will be distilled off. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.
-
Once the desired viscosity is achieved (as indicated by the stirrer torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The molten polymer can be extruded from the reactor and allowed to cool.
-
-
Purification:
-
Dissolve the obtained polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Synthesis of Polyamides via Direct Polycondensation
This protocol outlines the synthesis of a polyamide from this compound and a diamine (e.g., 1,6-hexanediamine) using a direct polycondensation method.
Materials:
-
This compound
-
1,6-Hexanediamine (or other suitable diamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2)
-
Ethanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, mechanical stirrer).
Procedure:
-
Reaction Setup:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound (1 equivalent) in NMP. Add calcium chloride (if needed to aid solubility).
-
Add pyridine (2 equivalents) to the solution and stir until a homogeneous solution is formed.
-
-
Polymerization:
-
Add triphenyl phosphite (2.2 equivalents) to the reaction mixture.
-
Slowly add the diamine (1 equivalent), dissolved in a small amount of NMP, to the stirred solution at room temperature.
-
Heat the reaction mixture to 100-110°C and maintain for 3-5 hours under a nitrogen atmosphere. The solution will become viscous as the polymerization progresses.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into a large volume of vigorously stirred ethanol to precipitate the polyamide.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with ethanol to remove any residual salts and solvent.
-
Dry the polyamide in a vacuum oven at 80-100°C to a constant weight.
-
Visualizations
Synthesis of Polyesters from this compound
Caption: Workflow for the synthesis of polyesters.
Synthesis of Polyamides from this compound
Caption: Workflow for the synthesis of polyamides.
Logical Relationship of Structure and Properties
Caption: Structure-property relationships.
References
Application Notes and Protocols for the Coupling of 1,3-Adamantanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Adamantanediacetic acid is a unique, rigid, and bulky dicarboxylic acid linker. Its diamondoid core structure imparts desirable physicochemical properties such as high thermal stability, chemical resistance, and lipophilicity to molecules in which it is incorporated. These characteristics make it a valuable building block in medicinal chemistry for the design of novel therapeutics and in materials science for the synthesis of high-performance polymers. This document provides detailed experimental procedures for the coupling of this compound with amines and alcohols to form amides and esters, respectively.
Coupling Chemistries
The carboxyl groups of this compound can be activated using standard coupling reagents to facilitate the formation of amide or ester bonds. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity, especially given the steric hindrance of the adamantane cage.
Amide Coupling
Amide bond formation is typically achieved by activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by an amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Esterification
Esterification can be accomplished through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, coupling agents similar to those used for amide formation can be employed to activate the carboxylic acid for reaction with an alcohol, particularly for more sensitive or sterically hindered substrates.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the amide and ester coupling of this compound.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of a diamide from this compound and a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound
-
Amine (e.g., benzylamine, 2.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt, 2.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (2.2 equivalents) in anhydrous DMF.
-
Add the amine (2.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (2.2 equivalents) portion-wise to the cooled solution.
-
Slowly add DIPEA (4.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3 x).
-
Wash the organic layer with brine (2 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure diamide.
Protocol 2: Fischer Esterification
This protocol outlines the synthesis of a diester from this compound and an alcohol using a strong acid catalyst.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, large excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and a large excess of the alcohol (e.g., 20 equivalents or as the solvent).
-
If using an optional azeotroping solvent like toluene, add it to the flask along with a Dean-Stark apparatus fitted to the reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can also be monitored by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
If the alcohol is volatile, remove it under reduced pressure. Otherwise, dilute the mixture with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diester by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the coupling of this compound under various conditions. Please note that yields are highly dependent on the specific amine or alcohol used and the optimization of reaction conditions.
| Coupling Type | Coupling Partner | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amide | Benzylamine | EDC/HOBt/DIPEA | DMF | RT | 18 | 85-95 | Generic Protocol |
| Amide | Hexamethylenediamine | EDC/HOBt/DIPEA | DMF | RT | 24 | >90 | [1] |
| Ester | Ethanol | H₂SO₄ | Ethanol/Toluene | Reflux | 12 | 70-85 | Generic Protocol |
| Ester | Ethylene Glycol | p-TsOH | Toluene | Reflux | 16 | 65-80 | Generic Protocol |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the amide and ester coupling reactions of this compound.
Caption: General workflow for the amide coupling of this compound.
Caption: General workflow for the Fischer esterification of this compound.
References
Application Notes and Protocols: 1,3-Adamantanediacetic Acid in Supramamolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-adamantanediacetic acid and its derivatives in supramolecular chemistry, with a focus on host-guest interactions with cyclodextrins. Detailed experimental protocols for the synthesis, characterization, and analysis of these supramolecular assemblies are provided to facilitate research and development in areas such as drug delivery and advanced materials.
Application Notes
This compound is a valuable building block in supramolecular chemistry due to its rigid, three-dimensional diamondoid structure, which serves as an excellent guest moiety for various molecular hosts. Its dicarboxylic acid functional groups provide opportunities for further chemical modification and impart water solubility, making it particularly suitable for biological applications.
A primary application of this compound and its close analog, 1,3-adamantanedicarboxylic acid, is in the formation of stable inclusion complexes with cyclodextrins (CDs).[1][2][3] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate hydrophobic guest molecules in aqueous solutions.[1][3] The adamantane cage of this compound fits snugly within the cavity of β-cyclodextrin, leading to the formation of highly stable host-guest complexes.[1][3] This strong and specific interaction is a cornerstone of many supramolecular systems.
The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability. These characteristics are highly desirable in drug development, where poor solubility and stability of active pharmaceutical ingredients (APIs) are common challenges. By functionalizing a drug with an adamantane moiety, it can be effectively encapsulated by cyclodextrins, creating a supramolecular drug delivery system.
The diacetic acid groups of this compound offer versatile handles for covalent attachment to other molecules, such as therapeutic agents or imaging probes. This allows for the creation of more complex supramolecular architectures, including drug-loaded nanoparticles and targeted delivery systems.
Quantitative Data Presentation
The following table summarizes the thermodynamic parameters for the binding of 1,3-adamantanedicarboxylic acid (a close structural analog of this compound) with β-cyclodextrin, as determined by Isothermal Titration Calorimetry (ITC).[1] This data is presented to provide a quantitative insight into the stability and thermodynamics of such host-guest interactions.
| Guest Molecule | Host Molecule | Association Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (cal·mol⁻¹) | Entropy Change (ΔS) (cal·mol⁻¹·°C⁻¹) | Stoichiometry (n) |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 6.3 x 10⁴ | -9763 | -10.8 | 1:1 |
Data sourced from Li et al., 2021.[1] The experiment was conducted in a DMSO-water (5:95) solution at 25 °C.
Experimental Protocols
This protocol is adapted from the general procedure for the synthesis of adamantane-cyclodextrin inclusion complexes.[3]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol (EtOH)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and β-cyclodextrin in an ethanol-water mixture (e.g., 4:6 v/v).
-
Heat the mixture to 80 °C with constant stirring for 2-3 hours.
-
Allow the solution to cool slowly to room temperature.
-
Colorless crystals of the inclusion complex should form within approximately 8 hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in air.
Workflow for Synthesis of β-Cyclodextrin-Adamantane Complex
Caption: Workflow for the synthesis of the β-cyclodextrin-1,3-adamantanediacetic acid inclusion complex.
Objective: To confirm the formation of the inclusion complex by observing chemical shift changes of the protons of both the host (β-cyclodextrin) and the guest (this compound).
Materials:
-
Synthesized inclusion complex
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Prepare NMR samples of the free this compound, free β-cyclodextrin, and the synthesized inclusion complex in DMSO-d₆.
-
Acquire ¹H NMR spectra for all samples.
-
Compare the spectra. Upon complexation, the protons of the adamantane core and the inner protons (H3 and H5) of the β-cyclodextrin cavity are expected to show significant chemical shift changes due to the change in their chemical environment.
This protocol is based on the methodology used for similar adamantane derivatives.[4]
Objective: To determine the thermodynamic parameters (K, ΔH, and ΔS) of the host-guest interaction.
Instrumentation:
-
Isothermal Titration Calorimeter
Materials:
-
This compound
-
β-Cyclodextrin
-
Buffer solution (e.g., DMSO-water 5:95, pH 7)
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 mM) in the buffer and load it into the sample cell of the calorimeter.
-
Prepare a more concentrated solution of β-cyclodextrin (e.g., 1 mM) in the same buffer and load it into the injection syringe.
-
Set the experiment temperature to 25 °C.
-
Perform a series of injections of the β-cyclodextrin solution into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of β-cyclodextrin to this compound.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.
Logical Flow of Isothermal Titration Calorimetry (ITC) Experiment
References
- 1. Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Creating Self-Assembled Monolayers with 1,3-Adamantanediacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers (SAMs) using 1,3-Adamantanediacetic acid. Due to the limited availability of published data specifically for this compound SAMs, the following protocols and data are adapted from established methods for forming SAMs with carboxylic acid-terminated molecules on various substrates, including gold, silicon dioxide, and titanium dioxide. These monolayers offer a unique platform for surface functionalization, leveraging the rigid, three-dimensional structure of the adamantane cage to create well-defined and sterically accessible surfaces. Such properties are of significant interest in drug development, biosensor fabrication, and fundamental surface science research.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid substrate.[1] The formation of SAMs is a powerful and versatile technique for tailoring the chemical and physical properties of interfaces.[2] Molecules that form robust SAMs typically consist of a head group with a strong affinity for the substrate, an alkyl chain (spacer), and a terminal functional group that dictates the surface chemistry.[3] Carboxylic acids are a known class of molecules capable of forming stable SAMs on a variety of metal and metal oxide surfaces.[2]
This compound presents a compelling molecule for SAM formation. Its rigid diamondoid structure can enforce a high degree of order and controlled spacing within the monolayer. The two carboxylic acid groups offer the potential for unique binding configurations to the substrate or for one to bind while the other remains available for subsequent chemical modifications. These characteristics make this compound SAMs promising candidates for applications requiring precise control over surface architecture and functionality, such as in the development of highly specific biosensors or in studies of cell-surface interactions.
Data Presentation
The following tables summarize expected quantitative data for SAMs formed with molecules analogous to this compound. These values should be considered as benchmarks for the characterization of this compound SAMs.
Table 1: Expected Contact Angle Measurements
| Substrate | SAM Type | Expected Advancing Contact Angle (θa) with Water | Reference |
| Gold (Au) | Carboxylic Acid Terminated Alkanethiol | < 20° (hydrophilic) | [3] |
| Silicon Dioxide (SiO₂) | Carboxylic Acid Terminated Silane | ~30-50° | [4] |
| Titanium Dioxide (TiO₂) | Carboxylic Acid Terminated | ~40-60° | [4] |
Table 2: Expected Ellipsometric Thickness Data
| Substrate | SAM Type | Expected Thickness (Å) | Notes | Reference |
| Gold (Au) | Short-chain Carboxylic Acid Thiol | 5 - 15 | Thickness is dependent on the alkyl chain length and tilt angle. | [5] |
| Silicon Dioxide (SiO₂) | Carboxylic Acid Terminated Silane | 10 - 20 | Assumes a near-vertical orientation of the molecules. | [6] |
| Titanium Dioxide (TiO₂) | Carboxylic Acid Terminated | 10 - 20 | The packing density can influence the measured thickness. | [7] |
Experimental Protocols
The following are detailed protocols for the formation and characterization of SAMs using this compound. These are adapted from standard procedures for other carboxylic acid-based SAMs.
Protocol 1: Substrate Preparation
A. Gold (Au) Substrates:
-
Gold substrates are typically prepared by evaporating a thin layer of chromium or titanium (as an adhesion layer) followed by a layer of gold onto a silicon wafer or glass slide.[8][9]
-
Clean the gold substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates copiously with deionized water and then with ethanol.[10]
-
Dry the substrates under a stream of high-purity nitrogen gas.
B. Silicon Dioxide (SiO₂) Substrates:
-
Use silicon wafers with a native oxide layer or a thermally grown oxide layer.
-
Clean the substrates by sonicating in a series of solvents: acetone, isopropanol, and deionized water (10 minutes each).
-
Activate the surface hydroxyl groups by treating with an oxygen plasma or by immersing in a piranha solution for 10-15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
C. Titanium Dioxide (TiO₂) Substrates:
-
Use titanium-coated substrates or bulk TiO₂ crystals.
-
Clean the substrates by sonicating in acetone and isopropanol (10 minutes each).
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Treat with UV-Ozone for 15-20 minutes to remove organic contaminants and create a hydrophilic surface.[1]
Protocol 2: SAM Formation with this compound
-
Prepare a 1 mM solution of this compound in a suitable solvent. For gold substrates, a high-purity ethanol is commonly used.[10] For oxide surfaces like SiO₂ and TiO₂, anhydrous toluene or isopropanol is often preferred.
-
Immediately immerse the clean, dry substrates into the this compound solution.
-
To minimize contamination and oxidation, it is advisable to purge the reaction vessel with an inert gas like nitrogen or argon before sealing.
-
Allow the self-assembly process to occur for 18-24 hours at room temperature.
-
After the incubation period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the fresh solvent used for the SAM formation to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.
Protocol 3: Characterization of the SAM
A. Contact Angle Goniometry:
-
Place a small droplet (1-5 µL) of deionized water on the SAM-coated surface.
-
Measure the static contact angle at the liquid-solid-vapor interface using a goniometer.
-
Perform measurements at multiple locations on the surface to assess uniformity. A hydrophilic surface is expected due to the presence of carboxylic acid groups.
B. Spectroscopic Ellipsometry:
-
Measure the change in polarization of light reflected from the substrate surface before and after SAM formation.
-
Model the data using a suitable optical model (e.g., a three-layer model: substrate/SAM/ambient) to determine the thickness of the monolayer. An assumed refractive index for the organic layer (typically around 1.45-1.50) is required.[11]
C. Atomic Force Microscopy (AFM):
-
Image the topography of the SAM surface in tapping mode to assess its smoothness and uniformity.
-
The presence of a uniform, defect-free monolayer should result in a smooth surface with a low root-mean-square (RMS) roughness.
Mandatory Visualizations
Caption: Experimental workflow for creating and characterizing SAMs.
Caption: Properties and applications of this compound SAMs.
References
- 1. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. benchchem.com [benchchem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for 1,3-Adamantanediacetic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been exploited to enhance the therapeutic potential of various drug molecules. The incorporation of an adamantane moiety can improve a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document focuses on the derivatives of 1,3-adamantanediacetic acid, exploring their synthesis, potential therapeutic applications, and the experimental protocols for their evaluation. While extensive research exists for various adamantane derivatives, the exploration of this compound derivatives is an emerging area with predicted therapeutic potential.
Predicted Therapeutic Applications
Computational studies, such as those using the Prediction of Activity Spectra for Substances (PASS) program, have been employed to forecast the biological activities of novel this compound derivatives. These predictions provide a rational basis for directing synthetic efforts and subsequent biological screening.
One study detailed the synthesis of N,N'-diimidazolide of adamantane-1,3-dicarboxylic acid and N,N'-dimethyl-N,N'-bis(2-(pyridin-2-yl)ethyl)adamantane-1,3-dicarboxamide.[1] Computer-based screening of these derivatives suggested potential therapeutic applications in several areas. The N,N'-diimidazolide derivative was predicted to have antiseborrheic and anti-inflammatory properties.[1] The more complex dicarboxamide derivative was predicted to exhibit nootropic activity, suggesting potential for treating cognitive disorders, and to be useful for urological diseases.[1]
These predictions, while not yet experimentally validated in the public domain, highlight promising avenues for the investigation of this compound derivatives in drug discovery.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization into amides are key steps in exploring their medicinal chemistry potential.
Synthesis of 1,3-Adamantanedicarboxylic Acid
A one-pot method for the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid has been reported. This method provides an efficient route to the core dicarboxylic acid scaffold.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Adamantanedicarboxylic Acid[2]
Materials:
-
1-Adamantanecarboxylic acid
-
Nitric acid (65%)
-
Sulfuric acid (98%)
-
Anhydrous formic acid (80%)
-
Crushed ice
-
Aqueous NaOH solution
-
HCl
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).
-
Cool the mixture to 0°C.
-
While maintaining the temperature at 0°C, add 80% anhydrous formic acid (70 mL) dropwise over 5 hours.
-
After the addition is complete, continue the reaction for an additional 1 hour at 0°C.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash it several times with water to obtain a white solid.
-
Dissolve the white solid in an aqueous NaOH solution.
-
Separate the clear upper solution and acidify it with HCl to a pH of 3.
-
Filter the precipitate, wash with water, and dry under a vacuum.
-
Recrystallize the product from ethanol to yield pure 1,3-adamantanedicarboxylic acid.
Expected Yield: Approximately 92%.
Protocol 2: Synthesis of N,N'-Diimidazolide of Adamantane-1,3-dicarboxylic Acid[1]
Materials:
-
1,3-Adamantanedicarboxylic acid
-
1-Cyanoimidazole
-
Appropriate solvent (e.g., anhydrous tetrahydrofuran)
Procedure:
-
Dissolve 1,3-adamantanedicarboxylic acid in an appropriate anhydrous solvent under an inert atmosphere.
-
Add 1-cyanoimidazole (a condensing agent) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the N,N'-diimidazolide of adamantane-1,3-dicarboxylic acid.
Expected Yield: Approximately 86%.[1]
Protocol 3: Synthesis of N,N'-dimethyl-N,N'-bis(2-(pyridin-2-yl)ethyl)adamantane-1,3-dicarboxamide[1]
Materials:
-
N,N'-Diimidazolide of adamantane-1,3-dicarboxylic acid
-
N-methyl-2-(pyridin-2-yl)ethanamine (Betahistine)
-
Appropriate anhydrous solvent (e.g., anhydrous dimethylformamide)
Procedure:
-
Dissolve the N,N'-diimidazolide of adamantane-1,3-dicarboxylic acid in an appropriate anhydrous solvent under an inert atmosphere.
-
Add N-methyl-2-(pyridin-2-yl)ethanamine to the solution.
-
Stir the reaction mixture, possibly with gentle heating, until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N'-dimethyl-N,N'-bis(2-(pyridin-2-yl)ethyl)adamantane-1,3-dicarboxamide.
Expected Yield: Approximately 79%.[1]
Data Presentation
Table 1: Synthesis of 1,3-Adamantanedicarboxylic Acid and its Derivatives
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| 1,3-Adamantanedicarboxylic acid | 1-Adamantanecarboxylic acid | Nitric acid, Sulfuric acid, Formic acid | 92 | [2] |
| N,N'-Diimidazolide of adamantane-1,3-dicarboxylic acid | 1,3-Adamantanedicarboxylic acid | 1-Cyanoimidazole | 86 | [1] |
| N,N'-dimethyl-N,N'-bis(2-(pyridin-2-yl)ethyl)adamantane-1,3-dicarboxamide | N,N'-Diimidazolide of adamantane-1,3-dicarboxylic acid | N-methyl-2-(pyridin-2-yl)ethanamine | 79 | [1] |
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound Derivatives
Predicted Biological Activities and Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not yet elucidated, their predicted activities suggest interactions with pathways relevant to inflammation and neuronal function. For instance, adamantane derivatives like memantine are known to act as NMDA receptor antagonists.
Conclusion
The derivatives of this compound represent a promising, yet underexplored, area in medicinal chemistry. The synthetic protocols provided offer a foundation for the preparation of novel amide and ester derivatives. Computational predictions suggest their potential as anti-inflammatory, nootropic, and urological agents. Further experimental validation of these predicted activities is warranted to fully elucidate the therapeutic potential of this class of adamantane compounds. The provided protocols and conceptual frameworks are intended to guide researchers in the synthesis and evaluation of these novel chemical entities.
References
Protocol for the Scalable Synthesis of 1,3-Adamantanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of 1,3-adamantanediacetic acid, a valuable building block in drug discovery and materials science. The synthesis is presented as a multi-step process commencing from the commercially available 1,3-adamantanedimethanol. The protocol includes two primary routes for the synthesis: one proceeding through a dinitrile intermediate and a more direct oxidation route. Each step is detailed with reaction parameters, purification methods, and safety considerations to ensure reproducibility and scalability. All quantitative data is summarized for easy comparison, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic, and three-dimensional cage structure.[1] This unique scaffold can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] this compound (CAS No: 17768-28-4) is a bifunctional derivative that can serve as a linker or scaffold in the design of novel therapeutics and advanced polymers.[2][3] This protocol outlines scalable and reproducible methods for its synthesis.
Synthetic Routes
Two primary synthetic routes for this compound are presented. Route A involves a three-step process: bromination of 1,3-adamantanedimethanol, followed by cyanation to the dinitrile, and subsequent hydrolysis. Route B is a more direct, one-step oxidation of 1,3-adamantanedimethanol.
Diagram of Synthetic Pathways
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Route A
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | PBr3 or HBr | Toluene or neat | 80-110 | 4-8 | 85-95 |
| 2 | Cyanation | NaCN, KCN | DMSO, Ethanol/Water | 80-120 | 6-12 | 80-90 |
| 3 | Hydrolysis | H2SO4 or NaOH | Water/Ethanol | 100 (reflux) | 12-24 | 75-85 |
Table 2: Summary of Reaction Parameters and Yields for Route B
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | CrO3/H2SO4 (Jones) or TEMPO/NaOCl/NaClO2 | Acetone or Dichloromethane/Water | 0-25 | 2-6 | 70-85 |
Experimental Protocols
Route A: Synthesis via Dinitrile Intermediate
Step 1: Synthesis of 1,3-Bis(bromomethyl)adamantane
-
Apparatus Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, a dropping funnel, and a thermometer is assembled. The reaction should be performed in a well-ventilated fume hood.
-
Reagent Charging: Charge the flask with 1,3-adamantanedimethanol (1.0 eq). For a scalable reaction, start with a solvent like toluene to aid in heat transfer and mixing.
-
Reaction: Cool the mixture in an ice bath. Slowly add phosphorus tribromide (PBr3) (2.2 eq) via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 80-110 °C) for 4-8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously pour it over crushed ice. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 1,3-Bis(cyanomethyl)adamantane
-
Safety Precaution: This reaction involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available. The pH of the reaction mixture should be kept basic to prevent the formation of highly toxic hydrogen cyanide gas.[4]
-
Apparatus Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is set up in a fume hood.
-
Reagent Charging: Dissolve 1,3-bis(bromomethyl)adamantane (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water. In a separate vessel, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (2.5 eq) in water.
-
Reaction: Add the cyanide solution to the solution of the dibromide. Heat the reaction mixture to 80-120 °C and stir vigorously for 6-12 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of water. The product will often precipitate and can be collected by filtration. Wash the solid thoroughly with water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Step 3: Hydrolysis of 1,3-Bis(cyanomethyl)adamantane to this compound
-
Apparatus Setup: A round-bottom flask equipped with a reflux condenser is sufficient for this step.
-
Acid Hydrolysis: Suspend 1,3-bis(cyanomethyl)adamantane (1.0 eq) in an aqueous solution of a strong acid, such as 30-50% sulfuric acid. Heat the mixture to reflux for 12-24 hours. The solid product will precipitate upon cooling.[5][6]
-
Alkaline Hydrolysis: Alternatively, suspend the dinitrile in an aqueous solution of a strong base, such as 20-30% sodium hydroxide. Heat the mixture to reflux for 12-24 hours.[5]
-
Work-up and Purification (Acid Hydrolysis): Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Work-up and Purification (Alkaline Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Route B: Direct Oxidation of 1,3-Adamantanedimethanol
Method 1: Jones Oxidation
-
Safety Precaution: Jones reagent contains chromium(VI), which is a known carcinogen and a strong oxidant. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.
-
Preparation of Jones Reagent: In a separate beaker, dissolve chromium trioxide (CrO3) in water and then slowly add concentrated sulfuric acid while cooling in an ice bath.[7][8]
-
Reaction: Dissolve 1,3-adamantanedimethanol (1.0 eq) in acetone in the reaction flask. Cool the solution to 0 °C. Slowly add the prepared Jones reagent via the dropping funnel, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture will change from orange/red to green/blue. After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours.[7]
-
Work-up and Purification: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purification can be achieved by recrystallization.
Method 2: TEMPO-Catalyzed Oxidation
-
Apparatus Setup: A multi-neck flask with a mechanical stirrer and a thermometer is set up.
-
Reaction: Dissolve 1,3-adamantanedimethanol (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile. Add a catalytic amount of TEMPO (e.g., 1-5 mol%) and a co-catalyst like sodium bromide. In a separate flask, prepare an aqueous solution of sodium hypochlorite (bleach) and sodium chlorite.[9][10][11] Add this oxidizing solution to the reaction mixture while maintaining the temperature at 0-25 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench any remaining oxidant with a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer to a low pH with a strong acid and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude product, which can be purified by recrystallization.
Application in Drug Development
Adamantane derivatives are widely utilized in drug development to enhance the lipophilicity and metabolic stability of parent compounds. The rigid adamantane cage can also serve as a scaffold to present pharmacophoric elements in a defined spatial orientation, potentially leading to improved binding affinity and selectivity for biological targets. This compound, with its two carboxylic acid functionalities, is an ideal building block for creating bivalent ligands or for conjugation to other molecules to create novel drug delivery systems.
Diagram of Adamantane in Drug Development
References
- 1. mdpi.com [mdpi.com]
- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 3. EP3312286A3 - Process for converting dinitriles to dicarboxylic acids - Google Patents [patents.google.com]
- 4. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Adamantanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-adamantanediacetic acid. Our goal is to help you improve reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic routes.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are some common culprits and their solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Ensure your starting materials are pure and dry. For reactions involving strong acids like the Koch-Haaf reaction, the concentration of the acid is critical; lower concentrations can lead to reduced yields.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Solution: Temperature control is crucial. In many adamantane functionalization reactions, higher temperatures can lead to side reactions or decomposition.[2] Maintain the recommended reaction temperature and ensure uniform heating. In the case of the Koch-Haaf reaction, carbocation rearrangements are a known side reaction.[2]
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants may not be optimal.
-
Solution: Carefully review the stoichiometry of the reaction. For multi-step syntheses, ensure each step proceeds with high efficiency before moving to the next.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the carboxylic acid into the desired phase. When performing recrystallization, choose a solvent system that provides good recovery.
-
Q2: I am attempting a one-step synthesis of this compound from a 1,3-disubstituted adamantane and vinylidene chloride, but the reaction is not working well. What should I check?
A: This one-step synthesis, a variation of the Koch-Haaf reaction, is a powerful method but requires careful control of conditions.
-
Purity and Reactivity of Starting Materials: The adamantane precursor (e.g., 1,3-dihydroxyadamantane) must be of high purity. The vinylidene chloride should be free of inhibitors that could quench the reaction.
-
Acid Concentration: This reaction is typically carried out in concentrated sulfuric acid. The concentration of the acid is critical for the formation of the adamantyl cation intermediate.
-
Temperature Control: The reaction should be maintained at a low and controlled temperature during the addition of reagents to prevent polymerization of vinylidene chloride and other side reactions.
-
Vigorous Stirring: Due to the heterogeneous nature of the reaction mixture, vigorous stirring is essential to ensure proper mixing of the reactants.
Q3: I am following a multi-step synthesis starting from adamantane via 1,3-dibromoadamantane and 1,3-adamantanediol. Where are the most common pitfalls in this route?
A: This is a classic route to 1,3-disubstituted adamantanes. Here are the key points to watch for in each step:
-
Bromination of Adamantane:
-
Issue: Formation of a mixture of mono-, di-, and poly-brominated adamantanes.
-
Solution: Use a Lewis acid catalyst to promote di-substitution at the tertiary positions.[3] Control the stoichiometry of bromine and the reaction time to favor the formation of 1,3-dibromoadamantane.
-
-
Hydrolysis of 1,3-Dibromoadamantane:
-
Issue: Incomplete hydrolysis or side reactions.
-
Solution: The use of a silver salt (e.g., silver sulfate) can facilitate the hydrolysis.[4] Ensure the reaction goes to completion by monitoring the disappearance of the starting material.
-
-
Carboxylation of 1,3-Adamantanediol (Koch-Haaf Reaction):
-
Issue: Low yield of the dicarboxylic acid precursor to the diacetic acid.
-
Solution: Use a high concentration of sulfuric acid and formic acid as the carboxylating agent. Maintain a low reaction temperature to minimize side reactions. The slow, dropwise addition of formic acid is crucial.[4]
-
Q4: How can I effectively purify the final this compound product?
A: Purification is key to obtaining a high-quality product.
-
Initial Workup: After quenching the reaction with ice water, the crude product will precipitate. This solid should be collected by filtration and washed thoroughly with cold water to remove residual acid.
-
Base-Acid Purification: Dissolve the crude product in an aqueous base (e.g., NaOH solution) and filter to remove any insoluble impurities. The filtrate can then be acidified (e.g., with HCl) to precipitate the purified this compound.
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective final purification step. The choice of solvent will depend on the impurities present, but ethanol or a mixture of methanol and water are often good starting points.[5]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters of different synthetic approaches to 1,3-disubstituted adamantane carboxylic acids.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Number of Steps | Key Advantages | Potential Disadvantages |
| One-Step Carboxymethylation | 1,3-Dihydroxyadamantane | Vinylidene chloride, Conc. H₂SO₄ | Satisfactory (qualitative) | 1 | High atom economy, fewer steps | Requires careful control of reaction conditions |
| Multi-Step from Adamantane | Adamantane | 1. Br₂, Lewis Acid 2. Ag₂SO₄, H₂O/Acetone 3. HCOOH, Conc. H₂SO₄ | >60% (for dicarboxylic acid) | 3 | Well-established chemistry, reliable | Multiple steps can lower overall yield |
| One-Pot from 1-Adamantanecarboxylic Acid | 1-Adamantanecarboxylic Acid | HNO₃, H₂SO₄, HCOOH | 92% (for dicarboxylic acid) | 1 | High yield, one-pot procedure | Requires an already functionalized starting material |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of 1,3-Adamantanedicarboxylic Acid (Precursor to this compound)
This protocol is adapted from a patented procedure and outlines the synthesis of the dicarboxylic acid, which would require a subsequent homologation step to yield this compound.[4]
Step 1: Synthesis of 1,3-Dibromoadamantane
-
In a suitable reaction vessel, charge adamantane and a catalytic amount of iron powder.
-
Slowly add liquid bromine dropwise to the mixture while maintaining the temperature between -10°C and 20°C for 0.5 to 2 hours.
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After the initial reaction, warm the mixture to a temperature between 50°C and 110°C and stir for 3 to 8 hours.
-
Upon completion, quench the reaction with a saturated solution of sodium bisulfite to remove excess bromine.
-
Isolate the crude 1,3-dibromoadamantane and recrystallize from a suitable solvent (e.g., methanol or acetone) to obtain the purified product.
Step 2: Synthesis of 1,3-Adamantanediol
-
To the 1,3-dibromoadamantane from the previous step, add silver sulfate, acetone, and water.
-
Heat the mixture to reflux for 5 to 12 hours.
-
Filter the hot solution to remove silver bromide.
-
Allow the filtrate to cool, which will cause the 1,3-adamantanediol to crystallize.
-
The crude diol can be used directly in the next step without further purification.
Step 3: Synthesis of 1,3-Adamantanedicarboxylic Acid
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add the 1,3-adamantanediol and concentrated sulfuric acid.
-
With vigorous stirring, slowly add formic acid dropwise over a period of 1 to 5 hours.
-
After the addition is complete, continue to stir for an additional 10 to 30 minutes.
-
A white solid of 1,3-adamantanedicarboxylic acid will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.
Visualizations
Experimental Workflow: Multi-Step Synthesis
Caption: Multi-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1,3-Adamantanediacetic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Adamantanediacetic acid (CAS: 17768-28-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude this compound?
The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.
-
Recrystallization is a cost-effective and scalable method ideal for removing impurities when the crude product is a crystalline solid.[1] It relies on the solubility difference between the desired compound and impurities in a specific solvent at varying temperatures.[2]
-
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[3] It is particularly useful for complex mixtures or when recrystallization proves ineffective.[4]
Q2: What are the key physicochemical properties of pure this compound?
Having reference data for the pure compound is crucial for assessing the success of a purification procedure. The table below summarizes key properties.
| Property | Value | Reference(s) |
| CAS Number | 17768-28-4 | |
| Molecular Formula | C₁₄H₂₀O₄ | |
| Molecular Weight | 252.31 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 234-237 °C (lit.) | |
| pKa (Predicted) | 4.42 ± 0.10 | |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ |
Q3: Which solvents are recommended for the recrystallization of this compound?
While specific solubility data for this compound is limited, information from the structurally similar 1,3-adamantanedicarboxylic acid provides an excellent starting point.[5] The following solvents can be screened for suitability:
-
Methanol
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Ethanol (preferred for the related dicarboxylic acid)[5]
-
Acetone
-
Isopropanol (preferred for the related dicarboxylic acid)[5]
-
n-Butanol
-
Propanol
-
Isobutanol
One source notes that this compound presents as a "very faint turbidity in hot Methanol," suggesting that methanol might be a suitable solvent, potentially in a solvent pair system. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6] A detailed protocol for solvent screening is provided in the Experimental Protocols section.
Q4: What are the likely impurities to be encountered during purification?
Impurities largely depend on the synthetic route used. Based on common syntheses for related adamantane structures, potential impurities may include:
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Unreacted Starting Materials: Such as 1,3-dibromoadamantane or 1,3-adamantanediol.[5]
-
Residual Reagents and Catalysts: Acids, bases, or metal catalysts used in the preceding synthetic steps.[5]
-
By-products: Isomeric adamantane derivatives or products from side reactions.[]
-
Residual Solvents: Solvents used during the reaction or initial work-up.
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Q: My compound is not crystallizing from the solution upon cooling. What should I do?
A: Failure to crystallize is typically due to either using too much solvent or the solution being supersaturated. Try the following steps in order:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[8]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.[8]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to re-establish a saturated solution, then allow it to cool again.[6]
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Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature, as rapid cooling can trap impurities.[6]
Q: My recovery yield after recrystallization is very low. How can I improve it?
A: Low yield can result from several factors:
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Using excessive solvent: Dissolve your crude product in the minimum amount of boiling solvent required to create a saturated solution.[6]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.[9]
-
Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.[6]
-
Inappropriate solvent choice: If the compound has significant solubility in the solvent even at low temperatures, your yield will be poor. A different solvent may be required.
Q: The final product is oily or discolored. What is the cause and solution?
A: An oily product ("oiling out") occurs when the compound's solubility is exceeded at a temperature above its melting point. To fix this, reheat the solution, add more solvent, and allow it to cool more slowly.[10] If the product is discolored, it indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step.[9]
Chromatography Issues
Q: My compound streaks on the TLC plate and does not move from the baseline during column chromatography. What's wrong?
A: Carboxylic acids are highly polar and can interact strongly with the acidic silica gel, causing streaking and poor mobility.[3]
-
Increase Solvent Polarity: The mobile phase is not polar enough to elute your compound. Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your non-polar solvent (e.g., hexane).[9]
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent. This protonates the carboxylate groups, reducing their polarity and interaction with the silica, leading to sharper bands and better elution.
Q: How can I visualize the spots on a TLC plate if this compound is not UV-active?
A: Many adamantane derivatives do not absorb UV light. In this case, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is highly effective, as it reacts with most organic compounds to produce yellow-brown spots against a purple background. An iodine chamber is another common and simple alternative.
Troubleshooting Recrystallization Failure
References
- 1. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
overcoming solubility issues of 1,3-Adamantanediacetic acid in reactions
Technical Support Center: 1,3-Adamantanediacetic Acid
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: The solubility of this compound is hampered by its unique bifunctional structure. It possesses a large, rigid, and nonpolar adamantane core, which is hydrophobic (water-repelling).[1][2] Conversely, it has two polar carboxylic acid groups that prefer to interact with polar solvents. This chemical conflict, combined with a high melting point of 234-237 °C, suggests strong crystal lattice energy that requires significant energy to overcome for dissolution to occur.[3][4][5]
Q2: How can I increase the solubility of this compound in an aqueous reaction medium?
A2: The most effective method for aqueous solutions is pH adjustment.[6][7] The carboxylic acid groups are acidic and can be deprotonated by adding a base to form a highly polar and water-soluble salt (dicarboxylate).
-
Action: Add a suitable base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), or triethylamine (TEA) in a stoichiometric amount (two equivalents of base per equivalent of the diacid).
-
Mechanism: This converts the neutral, poorly soluble diacid into its ionic salt form, which readily dissolves in water. This is a common strategy for enhancing the solubility of acidic compounds.[8]
Q3: What are the best organic solvents for dissolving this compound?
A3: Due to its polar carboxylic acid groups, polar organic solvents are the most suitable choice.
-
Recommended Solvents: Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective because they can disrupt the intermolecular hydrogen bonding of the carboxylic acids.
-
Solvents with Moderate Success: Polar protic solvents such as methanol or ethanol may dissolve the compound, particularly with heating, though solubility might be limited. One source notes a "very faint turbidity in hot Methanol," indicating marginal solubility.[3]
-
Poorly Suited Solvents: Nonpolar solvents like hexane, toluene, or chloroform are generally poor choices as they cannot effectively solvate the polar diacid functional groups.[1]
Q4: My reaction must be conducted under neutral, non-aqueous conditions. What are my options?
A4: This is a common challenge. If highly polar aprotic solvents like DMSO or DMF are incompatible with your reaction, consider the following:
-
Co-Solvent Systems: Use a mixture of solvents to fine-tune the polarity.[8][9] For example, a small amount of THF or dioxane might be added to a less polar solvent to improve solubility without drastically changing the overall reaction environment.
-
Elevated Temperatures: Increasing the temperature can significantly enhance solubility.[6][10] However, be mindful of the thermal stability of your other reactants.
-
Chemical Derivatization: Convert the diacid to a more soluble derivative, such as a dimethyl or diethyl ester, prior to the main reaction. These esters are significantly less polar and more soluble in a wider range of organic solvents like THF, Dichloromethane (DCM), and ethyl acetate.[11]
Q5: I tried heating to dissolve the compound, but it precipitates out as the reaction cools. How can I prevent this?
A5: This indicates that you created a supersaturated solution at a higher temperature. To manage this:
-
Maintain Temperature: If possible, run the entire reaction and workup at the elevated temperature where the compound remains dissolved.
-
Use a Co-solvent: Find a co-solvent system that maintains solubility even at lower temperatures.
-
Hot Addition/Reaction: Add the subsequent reagents to the hot solution while the this compound is fully dissolved. If the ensuing reaction product is soluble at a lower temperature, the initial precipitation issue can be circumvented.
Data Summary: Solubility Profile
The following table summarizes the expected solubility of this compound in various common laboratory solvents.
| Solvent Class | Examples | Relative Polarity | Expected Solubility | Remarks and Recommendations |
| Aqueous | Water | 1.000 | Poor | Solubility is dramatically increased by adding a base (e.g., NaOH, KOH, NaHCO₃) to form the corresponding dicarboxylate salt.[7][8] |
| Polar Protic | Methanol, Ethanol | 0.762, 0.654 | Poor to Moderate | Solubility is limited but can be improved significantly with heating.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 0.444, 0.386, 0.460 | Good | These are often the best choices for dissolving the diacid in its neutral form. |
| Ethers | THF, Dioxane | 0.207, 0.164 | Poor | Generally insufficient polarity to dissolve the diacid. May be useful as a co-solvent.[12] |
| Halogenated | Dichloromethane (DCM) | 0.309 | Very Poor | Not recommended for the free acid, but suitable for less polar derivatives like esters.[12] |
| Nonpolar | Hexane, Toluene | 0.009, 0.099 | Very Poor | The adamantane core has an affinity for these solvents, but the diacid groups prevent dissolution.[1] |
Relative polarity values are sourced for general comparison.[13]
Experimental Protocols
Protocol 1: Preparation of a Soluble Disodium Salt for Aqueous Reactions
This protocol describes the conversion of this compound to its water-soluble disodium salt.
Materials:
-
This compound (MW: 252.31 g/mol )[4]
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a reaction flask.
-
Add a volume of deionized water sufficient to create the target final concentration. The acid will initially form a slurry.
-
Method A (Strong Base): Prepare a 1 M solution of NaOH. Slowly add 2.0 equivalents of the NaOH solution to the stirring slurry.
-
Method B (Weak Base): Add 2.2 equivalents of solid NaHCO₃ slowly to the stirring slurry. Note: Off-gassing (CO₂) will occur.
-
Continue stirring at room temperature. The solid should gradually dissolve as the salt is formed. Gentle heating (40-50 °C) can be applied to expedite the process.
-
Once the solid is fully dissolved, check the pH of the solution. It should be neutral to slightly basic (pH 7-9). If the solution is still acidic, add a small amount of additional base until dissolution is complete.
-
The resulting clear aqueous solution of disodium 1,3-adamantanediacetate is now ready for use in subsequent reaction steps.
Protocol 2: Solubility Screening with Co-solvents
This protocol provides a general method for identifying an effective co-solvent system for a reaction.
Materials:
-
This compound
-
A primary solvent (in which the acid is poorly soluble but other reactants are soluble)
-
A selection of polar co-solvents (e.g., DMSO, DMF, Methanol)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to several separate vials.
-
To each vial, add a fixed volume of the primary solvent (e.g., 1 mL).
-
To each vial, add a different co-solvent in increasing amounts (e.g., 50 µL, 100 µL, 200 µL). Be sure to label each vial clearly.
-
Create a control vial with only the primary solvent.
-
Vortex all vials for 1-2 minutes and observe the solubility. If necessary, gently heat the vials to assess the effect of temperature.
-
Identify the co-solvent and the minimum volume percentage required to achieve complete dissolution.
-
Before scaling up, verify that the chosen co-solvent system is compatible with all reagents and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Improving aqueous solubility via salt formation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 1,3-金刚烷二乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 17768-28-4 [chemicalbook.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
minimizing side products in 1,3-Adamantanediacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 1,3-Adamantanediacetic Acid, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its dicarboxylic precursor?
A1: There are three primary, well-documented routes for synthesizing the 1,3-disubstituted adamantane core. The choice of method often depends on the available starting material, desired scale, and purity requirements.
-
Route 1: One-Pot Carboxylation. This method starts from 1-Adamantanecarboxylic acid and uses a mixture of strong acids to directly introduce a second carboxyl group. It is efficient and high-yielding.[1][2]
-
Route 2: Multi-Step Synthesis from Adamantane. This route begins with the halogenation of the adamantane core to produce 1,3-dibromoadamantane, followed by hydrolysis to 1,3-adamantanediol, and finally a double Koch-Haaf carboxylation to yield the diacid.[3] This method is suitable for industrial scale-up due to its stable and high-purity output.[3]
-
Route 3: Two-Step Oxidation and Carboxylation. This pathway also starts with 1-Adamantanecarboxylic acid, which is first oxidized to 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then carboxylated in a subsequent step.[4]
Q2: What are the primary side products I should be aware of during synthesis?
A2: Side product formation is a critical issue that can lower yield and complicate purification. Key side products include:
-
Incomplete Carboxylation: The reaction may stall, leaving significant amounts of mono-carboxylated starting material (e.g., 1-Adamantanecarboxylic acid).[5]
-
Over-Substitution Products: Under overly harsh conditions (high temperatures or prolonged reaction times), further substitution can occur, leading to tri- or tetra-carboxylated adamantane derivatives.
-
Rearrangement Byproducts: The Koch-Haaf reaction, which proceeds via carbocation intermediates, can sometimes lead to skeletal rearrangements of the adamantane cage, though this is less common for the stable adamantane core compared to its derivatives.[6]
-
Oxidation Byproducts: When using strong oxidizing agents like nitric acid or potassium permanganate in certain steps, uncontrolled oxidation can lead to undesired hydroxylated species or even cage-opening.[4][7][8]
-
Halogenation Byproducts: In routes starting from adamantane, over-bromination can produce 1,3,5-tribromoadamantane. Careful control of stoichiometry is crucial.
Q3: How can I purify the final this compound product?
A3: The most common and effective purification method is recrystallization.[3] The crude product, which precipitates from the acidic reaction mixture, is typically filtered and then recrystallized from solvents such as ethanol, methanol, or acetone.[1][3] An initial wash with a basic solution (e.g., aqueous NaOH) can help remove acidic impurities before acidification and final product precipitation.[1]
Synthesis Route Comparison
The following table summarizes the quantitative data for the primary synthetic routes, allowing for easy comparison of their efficiency and outcomes.
| Starting Material | Method | Key Reaction Parameters | Yield | Purity | Source(s) |
| 1-Adamantanecarboxylic Acid | One-Pot Synthesis | Mixed acids (H₂SO₄/HNO₃), Formic Acid, 0°C, 6 hours | 92% | Not Specified | [1][5] |
| Adamantane | Multi-Step (via Diol) | Carboxylation of 1,3-adamantanediol with H₂SO₄ and Formic Acid | >60% (overall) | >98% | [3][5] |
| 1-Adamantanecarboxylic Acid | Two-Step (via Hydroxy Acid) | Step 1 (Oxidation): -10°C to 20°C. Step 2 (Carboxylation) | 65% (overall) | Not Specified | [4][5] |
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diacid Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Impure starting materials or reagents. | 1. Ensure slow, dropwise addition of reagents like formic acid to maintain the reaction.[3] 2. Strictly control the temperature; use an ice bath as specified in protocols. Low temperatures (-10°C to 0°C) are often critical.[1][4] 3. Increase stirring time after reagent addition to ensure the reaction goes to completion.[3] 4. Verify the purity of starting adamantane derivatives and use fresh, anhydrous acids. |
| Presence of Mono-Carboxylated Starting Material in Product | 1. Insufficient amount of carboxylating agent (formic acid). 2. Reaction was quenched prematurely. 3. Poor mixing in a scaled-up reaction. | 1. Re-evaluate the stoichiometry of your reagents. Ensure a sufficient molar excess of the carboxylating agent. 2. Extend the reaction time. Monitor the reaction progress using TLC or a small sample work-up and NMR analysis. 3. Ensure vigorous and efficient stirring throughout the entire reaction, especially during the dropwise addition of reagents.[3] |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature was too high, causing decomposition or charring. 2. Oxidizing conditions are too harsh. | 1. Maintain the recommended low temperature profile meticulously. Ensure the cooling bath is effective throughout the addition process.[4] 2. Reduce the concentration of the oxidizing agent or perform the addition at an even lower temperature. |
| Difficult Purification / Oily Product | 1. Presence of multiple side products. 2. Residual solvent from the reaction work-up. | 1. Before recrystallization, wash the crude solid with water to remove residual strong acids. Consider a preliminary purification step like dissolving in aqueous NaOH, filtering to remove non-acidic impurities, and re-precipitating with HCl.[1] 2. Ensure the purified product is thoroughly dried under vacuum to remove any trapped solvents. |
Visualized Workflows and Pathways
Synthetic Pathways Overview
Caption: Major synthetic routes to this compound.
Side Product Formation Mechanism
Caption: Formation pathways for desired product versus common side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis from 1-Adamantanecarboxylic Acid[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-Adamantanecarboxylic acid (e.g., 20 g).
-
Reagent Addition: Add sulfuric acid (98%, 160 mL) and nitric acid (65%, 20 mL). Cool the mixture to 0°C using an ice bath.
-
Carboxylation: While maintaining the temperature at 0°C, add anhydrous formic acid (80%, 70 mL) dropwise over a period of 5 hours.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1 hour at 0°C.
-
Work-up: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate and wash it several times with cold water to obtain the crude solid.
-
Purification: Dissolve the crude solid in an aqueous NaOH solution. Separate the clear solution and acidify it with HCl to a pH of approximately 3. Filter the white precipitate, wash with water, and dry under a vacuum. The pure product can be obtained by recrystallizing from ethanol. A yield of 92% has been reported for this method.[1]
Protocol 2: Multi-Step Synthesis from Adamantane[3]
Step A: Synthesis of 1,3-Dibromoadamantane
-
Under the catalysis of iron powder, slowly add liquid bromine dropwise to adamantane. The recommended molar ratio of adamantane to liquid bromine is between 1:2 and 1:6.
-
Maintain the reaction temperature between -10°C and 20°C for 0.5 to 2 hours.
-
Increase the temperature to between 50°C and 110°C and continue the reaction for 3 to 8 hours.
-
After the reaction, quench with a saturated sodium bisulfite solution to remove excess bromine. The crude product can be recrystallized from methanol or acetone to yield pure 1,3-dibromoadamantane.
Step B: Synthesis of 1,3-Adamantanediol
-
To the 1,3-dibromoadamantane from Step A, add silver sulfate, acetone, and water.
-
Heat the mixture under reflux for 5 to 12 hours to synthesize 1,3-adamantanediol.
Step C: Carboxylation to 1,3-Adamantanedicarboxylic Acid
-
To the 1,3-adamantanediol from Step B, add concentrated sulfuric acid.
-
Under rapid stirring, add formic acid dropwise over 1 to 5 hours.
-
Continue to stir for an additional 10 to 30 minutes after the addition is complete.
-
The white solid product will precipitate out of the solution. Filter the solid and recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the final product with a purity greater than 98% and a yield of over 60%.[3]
References
- 1. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 5. 1,3-Adamantanedicarboxylic acid | 39269-10-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Adamantane Carboxylation
Welcome to the technical support center for the optimization of adamantane carboxylation reactions. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, FAQs, experimental protocols, and data to address common challenges encountered during the synthesis of adamantane carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during adamantane carboxylation experiments.
Q1: My yield of 1-adamantanecarboxylic acid is consistently low. What are the potential causes and solutions?
A: Low yields are a common issue and can often be attributed to several factors. Here is a systematic guide to troubleshooting:
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Suboptimal Acid Concentration: The concentration of sulfuric acid is critical. Concentrations below 95% can lead to a significant drop in yield as the acid is not strong enough to efficiently generate the necessary adamantyl cation.[1] Conversely, using fuming sulfuric acid (oleum) or concentrations above 97-100% can cause degradation of the adamantane cage, leading to dark-colored reaction mixtures and lower yields of the desired product.[2]
-
Solution: Use sulfuric acid with a concentration between 95-98% for optimal results.[1]
-
-
Incorrect Temperature: The reaction is temperature-sensitive. Temperatures that are too low will slow down the reaction rate, while excessively high temperatures can promote side reactions and decomposition.
-
Solution: Maintain a strict temperature range, typically between 15-25°C, especially during the addition of reagents.[1] Use an ice bath to control the exothermic reaction.
-
-
Presence of Impurities: Impurities in the starting materials, particularly in the solvent, can negatively impact the reaction. For instance, technical grade hexane may contain methylcyclopentane, which can react to form C7-acids that are difficult to remove.[1]
-
Solution: Use high-purity adamantane and reagent-grade solvents. If using hexane, ensure it is free from reactive impurities.[1]
-
-
Inefficient Mixing: Due to the multiphasic nature of the reaction (solid adamantane, organic solvent, and sulfuric acid), vigorous stirring is essential to ensure proper contact between reactants.
-
Solution: Use a mechanical stirrer to ensure the reaction mixture is well-homogenized throughout the experiment.
-
Q2: The reaction mixture has turned dark brown or black. What causes this and is the experiment salvageable?
A: A dark coloration is a strong indicator of side reactions, likely involving the decomposition or charring of the adamantane skeleton.[2]
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Cause: This is typically caused by using an excessively strong acid (e.g., oleum or >97% H₂SO₄) or allowing the reaction temperature to rise too high.[2] These harsh conditions can lead to deep destruction of the adamantane framework.
-
Solution: While it may be difficult to salvage a completely black reaction, you can attempt to proceed with the workup. However, expect a lower yield and a more challenging purification process. For future experiments, strictly control the temperature and use sulfuric acid in the recommended 95-98% concentration range.[1]
Q3: How can I improve the regioselectivity of the carboxylation? I am getting a mixture of 1- and 2-adamantanecarboxylic acids.
A: Achieving high regioselectivity is a central challenge in adamantane functionalization.[3] The tertiary C-H bonds at the bridgehead positions (1, 3, 5, 7) are more reactive than the secondary C-H bonds at the methylene bridges (2, 4, etc.).[4]
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Koch-Haaf Reaction Conditions: The classic Koch-Haaf reaction (using H₂SO₄/HCOOH) strongly favors the formation of the thermodynamically stable tertiary carbocation, leading predominantly to 1-adamantanecarboxylic acid.[5][6] Radical-based methods, in contrast, often show lower selectivity. For example, some metal-free radical carbonylations can result in a 2:1 or even 55:45 ratio of tertiary to secondary products.[3]
-
Solution: For selective synthesis of the 1-isomer, the ionic pathway provided by the Koch-Haaf conditions is generally the most effective method.[5] Ensure conditions that favor carbocation formation (strong acid) over radical generation.
Q4: I am having difficulty purifying the final product. What are the best methods?
A: Purification can be challenging due to the presence of structurally similar side products.
-
Common Side Products: A major side product in the Koch-Haaf reaction using t-butyl alcohol is trimethylacetic acid (pivalic acid).[1]
-
Purification Strategies:
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Ammonia Wash: The crude product can be treated with an ammonia solution. The ammonium salt of 1-adamantanecarboxylic acid is less soluble and can be separated from the more soluble ammonium salts of side products like pivalic acid.[1]
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Recrystallization: Recrystallization of the crude acid from a methanol/water mixture is an effective purification step.[1]
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Esterification-Hydrolysis: A highly effective, albeit longer, method involves converting the crude acid mixture to their methyl esters. Methyl 1-adamantanecarboxylate has a distinct boiling point and can be purified by distillation. Subsequent hydrolysis of the pure ester yields highly pure 1-adamantanecarboxylic acid.[1] This method is also effective for separating 1- and 2-isomers due to differences in their esterification rates and the physical properties of their esters.[7]
-
Data Presentation
Table 1: Comparison of Adamantane Carboxylation Methods
| Method | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield | Key Remarks |
| Koch-Haaf Type | Adamantane | 96% H₂SO₄, HCOOH, t-BuOH | CCl₄ or Hexane | 17–25 | 67–72% | Standard, reliable method. Prone to pivalic acid side product.[1] |
| From 1-Adamantanol | 1-Adamantanol | H₂SO₄, HCOOH | Not specified | Room Temp | High | Good alternative if 1-adamantanol is readily available.[8] |
| From 1-Nitroxyadamantane | 1-Nitroxyadamantane | 93-96% H₂SO₄, HCOOH, Urea | None | 18–20 | 90–99% | High yield method; avoids some common side products.[2] |
| Pd-Catalyzed Carbonylation | Adamantane | Pd Catalyst, CO, Benzyl Alcohol | Not specified | Not specified | 68% | Metal-catalyzed approach; yields ester directly. Lower regioselectivity (3:1).[3] |
Table 2: Optimization of Key Parameters for the Koch-Haaf Reaction
| Parameter | Condition | Observation / Effect on Yield | Reference |
| H₂SO₄ Concentration | 95–98% | Optimal range for high yield. | [1] |
| < 95% | Yield decreases significantly. | [1] | |
| > 97% (or Oleum) | Causes decomposition and dark-colored byproducts. | [2] | |
| Temperature | 17–25°C | Good control, minimizes side reactions. | [1] |
| Too high | Promotes decomposition and side product formation. | [9] | |
| Solvent Purity | Pure Hexane | Prevents formation of hard-to-remove acidic impurities. | [1] |
| Technical Hexane | Can lower yield due to reactive contaminants. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction (Adapted from Organic Syntheses, Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964))
Caution: This reaction evolves carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood.
Materials:
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Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric Acid (470 g, 255 mL)
-
Carbon Tetrachloride (100 mL)
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98% Formic Acid (1 mL)
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t-Butyl Alcohol (29.6 g, 38 mL, 0.40 mole)
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98-100% Formic Acid (55 g, 1.2 moles)
Procedure:
-
Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.
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Initial Charge: Charge the flask with 96% sulfuric acid, carbon tetrachloride, and adamantane.
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Cooling: Cool the well-stirred mixture to 17–19°C using an ice bath.
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Initiation: Add 1 mL of 98% formic acid to the mixture.
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Reagent Addition: Prepare a solution of t-butyl alcohol in 98-100% formic acid. Add this solution dropwise via the dropping funnel over 1–2 hours. Carefully regulate the addition rate and cooling to maintain the reaction temperature between 17–25°C.
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Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.
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Quenching: Carefully pour the reaction mixture onto 700 g of crushed ice in a large beaker.
-
Extraction: Separate the layers. Extract the upper aqueous acid layer with three 100-mL portions of carbon tetrachloride. Combine all organic layers.
-
Workup: Wash the combined organic layers with water.
-
Purification (Crude): The crude product can be obtained by evaporating the solvent. The resulting solid weighs 12–13 g (67–72% yield) with a melting point of 173–174°C.[1]
-
Further Purification (Optional): For higher purity, the crude acid can be recrystallized from a mixture of methanol and water, or purified via the esterification-hydrolysis procedure described in the FAQ section.[1]
Visualizations
Caption: Experimental workflow for adamantane carboxylation.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified reaction pathway for Koch-Haaf carboxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Koch reaction - Wikipedia [en.wikipedia.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Disubstituted Adamantanes
Welcome to the technical support center for the synthesis of 1,3-disubstituted adamantanes. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1,3-disubstituted adamantanes?
A1: The main difficulty lies in achieving regioselectivity. The adamantane cage has two types of C-H bonds: tertiary at the four bridgehead positions (C1, C3, C5, C7) and secondary at the six methylene positions (C2, C4, C6, C8, C9, C10). The bond dissociation energies for these are unusually high and quite similar (99 kcal/mol for tertiary and 96 kcal/mol for secondary), which can lead to the formation of complex mixtures of substitution products.[1][2] Controlling functionalization to occur specifically at the 1 and 3 positions is a significant synthetic hurdle.[2]
Q2: Why is direct functionalization of adamantane often unselective?
A2: Direct functionalization, for example, through radical C-H abstraction, requires highly reactive species due to the strength of the C-H bonds.[2] These reactive intermediates are often not selective, leading to a mixture of isomers. For instance, while some catalysts show a preference for the tertiary position, achieving exclusive 1,3-disubstitution without competing reactions at other bridgehead or secondary positions is difficult.[1][3][4]
Q3: What are the most common starting materials for preparing 1,3-disubstituted adamantanes?
A3: Common strategies often avoid the direct disubstitution of adamantane. Instead, they start with pre-functionalized adamantanes. Key starting materials include:
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Adamantane: Used for initial halogenation to produce 1,3-dibromoadamantane.[5][6]
-
1-Monosubstituted Adamantanes: Derivatives like 1-adamantane carboxylic acid or 1-adamantanol are frequently used, where the existing functional group directs or facilitates the introduction of the second substituent.[7][8]
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1,3-Dibromoadamantane: A versatile intermediate that allows for nucleophilic substitution to introduce a variety of functional groups at the 1 and 3 positions.[5][9][10]
-
1,3-Dihydroxyadamantane: A key precursor for further modifications, such as the Koch-Haff carboxylation to produce 1,3-adamantanedicarboxylic acid.[5][8]
Q4: Are there biocatalytic or milder methods available to improve selectivity?
A4: Yes, biocatalytic approaches are being explored to increase regioselectivity. Enzymes, such as cytochrome P450, can exhibit high regio- and stereoselectivity due to the specific binding of the substrate in the active site.[1] For example, the hydroxylation of 1-adamantanol by Streptomyces sp. has been shown to yield 1,3-adamantanediol with high conversion rates.[1] These methods offer a promising alternative to harsh chemical conditions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3-disubstituted adamantanes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 1,3-Dibromoadamantane | 1. Incomplete reaction. 2. Formation of monobromoadamantane or polybrominated species. 3. Loss of product during workup. | 1. Increase reaction time or temperature, but monitor for side products.[5] 2. Carefully control the stoichiometry of bromine. A molar ratio of adamantane to bromine of 1:2-6 is often used.[5] 3. Ensure the complete removal of excess bromine with a reducing agent (e.g., sodium bisulfite) before extraction.[5][6] |
| Formation of Isomeric Byproducts (e.g., 1,4- or 2-substituted) | 1. Lack of regioselectivity in the C-H activation step. 2. Reaction conditions are too harsh, leading to isomerization. | 1. Employ a starting material that is already substituted at the 1-position to direct the second substitution. 2. Consider biocatalytic methods which offer higher selectivity.[1] 3. For reactions like hydroxylation, theoretical studies show that the protonation state of the catalyst can influence selectivity between tertiary and secondary C-H bonds.[3][4] |
| Incomplete Hydrolysis of 1,3-Dibromoadamantane | 1. The C-Br bonds in 1,3-dibromoadamantane are sterically hindered and less reactive than in 1-bromoadamantane due to the inductive effect of the second bromine atom.[9] 2. Insufficiently reactive hydrolysis conditions. | 1. Use stronger nucleophilic conditions or catalysts. Methods employing silver sulfate[5] or formic acid/sodium formate[6] are effective. 2. For amination, the addition of a strong acid like trifluoroacetic acid can facilitate the cleavage of the C-Br bond.[9] |
| Low Yield in Koch-Haff Carboxylation | 1. Deactivation of the catalyst (concentrated H₂SO₄). 2. Unstable carbocation intermediate. 3. Improper temperature control. | 1. Ensure anhydrous conditions, as water can deactivate the sulfuric acid. 2. Add the formic acid dropwise and at a controlled temperature (e.g., 0-20 °C) to manage the reaction rate.[5][7] 3. The ratio of sulfuric acid to other reagents is critical and should be optimized.[7] |
Data Presentation: Comparison of Synthetic Routes
The tables below summarize quantitative data for the synthesis of key 1,3-disubstituted adamantane intermediates.
Table 1: Synthesis of 1,3-Adamantanedicarboxylic Acid
| Starting Material | Reagents | Key Conditions | Yield | Reference(s) |
| 1-Adamantane Carboxylic Acid | 65% HNO₃, 98% H₂SO₄, 80% Formic Acid | Dropwise addition of formic acid at 0 °C over 5 h. | 92% | [7][11] |
| 1,3-Adamantanediol | Concentrated H₂SO₄, Formic Acid | Dropwise addition of formic acid, rapid stirring. | 57.6% (from 1,3-dibromoadamantane) | [5] |
| Adamantane | 1. Br₂, Fe catalyst 2. Ag₂SO₄, Acetone, H₂O 3. H₂SO₄, Formic Acid | Multi-step synthesis via bromination and hydrolysis. | >60% (overall) | [5] |
| Adamantanecarboxylic Acid | 1. Conc. H₂SO₄, HNO₃ 2. Conc. H₂SO₄, Formic Acid | Two-step oxidation and carboxylation. | 65% (overall) | [12] |
Table 2: Synthesis of 1,3-Dihydroxyadamantane (1,3-Adamantanediol)
| Starting Material | Reagents | Key Conditions | Yield | Reference(s) |
| 1,3-Dibromoadamantane | Formic Acid, Sodium Formate | Reflux for 9-11 hours. | >90% | [6] |
| 1,3-Dibromoadamantane | Silver Sulfate, Acetone, Water | Heat under reflux for 5-12 hours. | Not specified, part of a multi-step synthesis. | [5] |
| 3-Hydroxyadamantane-1-carboxylic Acid | 1. Thionyl Chloride 2. Triethylamine, Water | Chlorination/decarbonylation followed by hydrolysis. | up to 95% | [8] |
| 1-Adamantanol | Streptomyces sp. SA8 strain | Biotransformation. | 69% conversion | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Adamantanedicarboxylic Acid from 1-Adamantane Carboxylic Acid [7][11]
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place 1-adamantane carboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Formic Acid: While maintaining the temperature at 0 °C, add 80% formic acid (70 mL) dropwise over a period of 5 hours.
-
Reaction: After the addition is complete, allow the reaction to proceed for an additional 1 hour at 0 °C.
-
Quenching: Pour the reaction mixture onto crushed ice. A white solid will precipitate.
-
Filtration and Washing: Filter the precipitate and wash it several times with water.
-
Purification: Dissolve the crude solid in an aqueous NaOH solution. Separate the clear solution and acidify it with HCl to a pH of 3.
-
Final Product: Filter the resulting white solid, wash with water, and dry in a vacuum. Recrystallize from ethanol to obtain pure 1,3-adamantanedicarboxylic acid.
-
Expected Yield: ~22.9 g (92%).
-
Protocol 2: Synthesis of 1,3-Dihydroxyadamantane from 1,3-Dibromoadamantane [6]
-
Reaction Setup: In a suitable reactor, add 1,3-dibromoadamantane.
-
Reagent Addition: Add formic acid and sodium formate to the reactor.
-
Heating and Reflux: Heat the mixture to 120 °C and maintain reflux for 9-11 hours.
-
Solvent Removal: After the reaction is complete, concentrate the mixture under normal pressure to remove 70-80% of the formic acid.
-
Workup: Cool the residue to 100 °C and add water.
-
Isolation: Further processing, including cooling, filtration, and washing, will yield the crude 1,3-dihydroxyadamantane product.
-
Purification: Recrystallization from a suitable solvent system (e.g., methanol followed by ethyl acetate) can be performed to achieve high purity.
-
Expected Yield: >90% with >99% purity.
-
Visualizations
Below are diagrams illustrating key synthetic pathways, troubleshooting logic, and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 6. CN103214348A - Method for producing 1,3-dihydroxy adamantane - Google Patents [patents.google.com]
- 7. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for 1,3-Adamantanediacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,3-Adamantanediacetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity analysis of this compound?
A1: The most prevalent analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods are chosen for their ability to separate, detect, and quantify a wide range of potential impurities, including starting materials, byproducts, and degradation products.
Q2: What types of impurities can be expected in this compound?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential process-related impurities may include residual starting materials like 1-adamantane carboxylic acid, unreacted intermediates, and byproducts from side reactions.[2][3] Degradation products can form under stress conditions such as exposure to acid, base, heat, or oxidation.
Q3: Is derivatization necessary for the analysis of this compound and its impurities?
A3: For HPLC analysis with UV detection, derivatization is generally not required if the impurities possess a chromophore. However, for compounds lacking a UV-absorbing group, pre-column or post-column derivatization might be necessary to enhance detection.[4] For GC analysis, derivatization of the carboxylic acid groups to form more volatile esters (e.g., methyl or silyl esters) is often recommended to improve peak shape and thermal stability.[5]
Q4: How can I identify unknown impurities detected in my sample?
A4: Identification of unknown impurities typically involves hyphenated techniques like LC-MS or GC-MS. These methods provide molecular weight information and fragmentation patterns that can be used to elucidate the structure of the unknown compound.[6] Further characterization may require isolation of the impurity followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the acidic analytes and the stationary phase; Column overload. | Use a mobile phase with a lower pH to suppress the ionization of carboxylic acid groups. Consider a column with end-capping or a different stationary phase. Reduce the sample concentration or injection volume.[7] |
| Poor Resolution | Inappropriate mobile phase composition; Suboptimal column. | Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. Try a different column with a different selectivity (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[8] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure proper mobile phase mixing and degassing. Check the HPLC pump for leaks or malfunctioning check valves. Use a column oven to maintain a constant temperature.[9] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; Sample carryover. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Flush the column with a strong solvent.[10] |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | Incomplete derivatization; Active sites in the inlet or column. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Use a deactivated inlet liner and a high-quality, inert GC column.[10] |
| Low Sensitivity | Poor sample introduction; Inefficient ionization. | Ensure the injection technique is appropriate for the sample concentration. Check the MS ion source for cleanliness and optimize the source parameters. |
| Baseline Noise or Drift | Column bleed; Contaminated carrier gas or gas lines. | Condition the column according to the manufacturer's instructions. Use high-purity carrier gas and install gas purifiers. Check for leaks in the system.[10] |
| Poor Reproducibility | Inconsistent injection volume; Leaks in the system. | Use an autosampler for precise injections. Perform a leak check of the entire GC system, including the inlet, column connections, and gas lines.[11] |
Experimental Protocols
Example HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for specific impurities and matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Example GC-MS Method for Volatile and Semi-Volatile Impurities (with Derivatization)
This protocol is a general guideline and should be optimized based on the specific impurities of interest.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: To a dried sample (approx. 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Quantitative Data Summary
The following table provides hypothetical yet realistic performance characteristics for the example analytical methods. Actual values must be determined during method validation.
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Visualizations
Caption: General workflow for impurity analysis.
Caption: Troubleshooting decision tree.
References
- 1. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Regioselective Synthesis of Adamantane Derivatives
Welcome to the technical support center for the regioselective synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to achieving regioselectivity in adamantane functionalization.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of adamantane derivatives, offering potential causes and solutions to get your research back on track.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Low Yield of Desired Regioisomer | Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal for the desired regioselectivity. | Systematically vary the reaction conditions. For instance, in Lewis acid-catalyzed isomerizations, ensure the temperature is appropriately controlled as higher temperatures can lead to undesired byproducts.[1][2] |
| Inefficient Catalyst System: The chosen catalyst may have low turnover or be poisoned by impurities. | Screen different catalysts or catalyst loadings. For photocatalytic C-H functionalization, the choice of both the photocatalyst and the hydrogen atom transfer (HAT) catalyst is crucial for selectivity.[3][4][5] | |
| Poor Substrate Purity: Impurities in the starting adamantane derivative can interfere with the reaction. | Purify the starting materials using appropriate techniques like recrystallization or column chromatography. | |
| Moisture or Air Sensitivity: Reagents or intermediates may be sensitive to moisture or oxygen. | Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Regioselectivity (Mixture of Isomers) | Similar Reactivity of C-H Bonds: The inherent reactivity difference between the tertiary (bridgehead) and secondary C-H bonds of adamantane is small, often leading to mixtures with radical reactions.[6][7] | Employ a Directing Group: Install a directing group on the adamantane scaffold to guide the functionalization to a specific position.[4][5] |
| Utilize a Selective Catalyst: Certain catalyst systems, like specific photoredox catalysts in combination with a hydrogen atom transfer (HAT) catalyst, can exhibit high selectivity for the tertiary C-H bonds.[3][4][5] | ||
| Biocatalytic Approach: Consider using enzymes, such as cytochrome P450, which can offer high regioselectivity for hydroxylation at specific positions.[8][9] | ||
| Reaction Fails to Proceed | Incorrect Reagent Stoichiometry: The molar ratios of reactants and catalysts are critical. | Carefully check and optimize the stoichiometry of all reagents. |
| Inadequate Activation: The energy input (e.g., light source in photocatalysis, temperature) may be insufficient to initiate the reaction. | For photochemical reactions, ensure the light source has the correct wavelength and intensity. For thermal reactions, confirm the reaction has reached the target temperature. | |
| Decomposition of Reagents: One or more of the reagents may have degraded during storage. | Use freshly opened or purified reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving regioselective synthesis of adamantane derivatives?
A1: The main challenge lies in the small difference in reactivity between the four equivalent tertiary (bridgehead) C-H bonds and the twelve equivalent secondary (methylene) C-H bonds.[6][7] Many traditional functionalization methods, especially those involving radical intermediates, exhibit low selectivity, leading to mixtures of 1- and 2-substituted adamantanes.[6]
Q2: How can I selectively functionalize the tertiary (bridgehead) position of adamantane?
A2: Several strategies can be employed:
-
Photocatalytic C-H Functionalization: Dual catalyst systems, often involving an iridium photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown excellent selectivity for the 3° C-H bonds.[4][5][6]
-
Radical Reactions with Selective Reagents: Certain radical reactions, despite the inherent challenge, can be optimized for tertiary selectivity. For example, bromination with specific reagents can favor the formation of 1-bromoadamantane.[6]
-
Biocatalysis: Enzymes like cytochrome P450 are known to selectively hydroxylate the tertiary positions of adamantane.[8][9]
Q3: Is it possible to selectively functionalize the secondary (methylene) position of adamantane?
A3: Yes, while more challenging, it is possible. One common strategy involves the use of a directing group. A substituent at a bridgehead position can direct functionalization to an adjacent methylene position. Additionally, some transition metal-catalyzed reactions have shown selectivity for the secondary position, sometimes influenced by the electronic effects of existing substituents.[6]
Q4: What are the advantages of using a biocatalytic approach for adamantane functionalization?
A4: Biocatalytic methods offer several advantages, including:
-
High Regioselectivity: Enzymes can exhibit exceptional control over which C-H bond is functionalized.[8][9]
-
Mild Reaction Conditions: Biotransformations typically occur in aqueous media at or near room temperature and neutral pH.
-
Environmental Sustainability: These methods are generally more environmentally friendly than many traditional chemical syntheses.[8][9]
Q5: Can I introduce two different substituents at specific positions on the adamantane core?
A5: Yes, this can be achieved through multi-step synthetic sequences. A common approach is to first introduce a functional group at one position, which can then be used to direct the introduction of a second substituent or be converted to another functional group.[10] For example, 1,3-disubstituted adamantanes can be synthesized by first functionalizing one bridgehead position and then the other.[1] The synthesis of 1,2-disubstituted derivatives often requires more complex strategies, including the construction of the adamantane framework from acyclic or bicyclic precursors.[10]
Experimental Protocols
Protocol 1: Regioselective Tertiary C-H Alkylation via Photocatalysis
This protocol is a general guide based on the principles of dual photoredox and hydrogen atom transfer (HAT) catalysis for the selective functionalization of the tertiary C-H bonds of adamantane.[4][5][6]
Materials:
-
Adamantane derivative (1.0 equiv)
-
Alkene coupling partner (1.5 equiv)
-
Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6) (1-2 mol%)
-
HAT catalyst (e.g., quinuclidine) (5-10 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, combine the adamantane derivative, alkene, photocatalyst, and HAT catalyst.
-
Add the anhydrous solvent under an inert atmosphere.
-
Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiate the mixture with a visible light source while maintaining a constant temperature (typically room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Adamantane Reactive Positions
Caption: Adamantane cage showing tertiary (blue) and secondary (red) carbon positions.
General Workflow for Regioselective C-H Functionalization
Caption: Key strategies for achieving regioselective adamantane functionalization.
Decision Flowchart for Synthesis Strategy
Caption: Flowchart to guide the selection of a synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Adamantane Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for the efficient functionalization of adamantane. It includes troubleshooting for common issues and frequently asked questions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes adamantane functionalization challenging?
A1: The functionalization of adamantane presents a significant challenge due to the high strength of its C-H bonds. The bond dissociation energies for the secondary (2°) and tertiary (3°) C-H bonds are approximately 96 and 99 kcal/mol, respectively.[1][2] This high stability requires highly reactive intermediates for C-H activation, which can often lead to low selectivity between the non-equivalent secondary and tertiary positions.[1][2] Additionally, adamantane's nonpolar nature and poor solubility in many common solvents can limit reaction efficiency.[3]
Q2: What are the main strategies for catalyzing adamantane functionalization?
A2: The primary strategies involve radical-based reactions, often initiated by highly reactive species capable of hydrogen atom transfer (HAT).[1][2] Key catalytic approaches include:
-
Photoredox Catalysis: Utilizes photocatalysts, such as iridium complexes, in combination with a hydrogen atom transfer (HAT) catalyst to selectively generate adamantyl radicals for subsequent functionalization.[1][4][5]
-
Metal-Catalyzed Oxidations: Employs transition metal complexes (e.g., iron, copper) to catalyze the oxidation of adamantane, typically yielding adamantanol and adamantanone.[3]
-
Biocatalysis/Microbial Hydroxylation: Leverages enzymes, particularly cytochrome P450 monooxygenases found in various microorganisms, to achieve highly regioselective hydroxylation of adamantane.[3][6][7]
-
Lewis Acid Catalysis: Strong Lewis acids like AlCl₃ can promote rearrangements and functionalizations, though this is more common for the synthesis of the adamantane core itself.[1][8]
Q3: How can I achieve high regioselectivity for the tertiary (bridgehead) C-H bond?
A3: Achieving high selectivity for the tertiary position is a common goal.[1] Dual catalyst systems in photoredox reactions, particularly those using an iridium photocatalyst with a quinuclidine-based HAT catalyst, have demonstrated remarkable selectivity (>20:1) for the 3° position.[1][4] This high selectivity is attributed to a favorable polarity matching in the transition state of the HAT step.[1] Enzymatic systems, like cytochrome P450, are also known for their excellent regioselectivity, preferentially targeting the tertiary carbons.[3][7]
Q4: Which catalysts are suitable for introducing a carboxyl group onto the adamantane core?
A4: Adamantane can be carboxylated using several methods. One approach involves a radical mechanism using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen and carbon monoxide, though this can lead to a mixture of carbonylated and oxygenated products.[1] Palladium-catalyzed oxidative carbonylation has also been reported to produce adamantyl esters.[1] For the synthesis of 1-adamantanecarboxaldehyde, GaCl₃ has been shown to be an effective mediator for the carbonylation of adamantane.[9]
Troubleshooting Guides
Problem 1: Low Conversion of Adamantane Starting Material
Q: My reaction shows very low conversion of adamantane. What are the possible causes and how can I fix it?
| Potential Cause | Solution |
| Inactive or Decomposed Catalyst | The catalyst may have lost activity due to improper storage or handling, especially if it is sensitive to air or moisture.[3][10] Use a fresh batch of catalyst and handle it under an inert atmosphere (e.g., argon or nitrogen) if necessary.[10] |
| Poor Solubility of Adamantane | Adamantane's high nonpolarity leads to poor solubility in many solvents, limiting its availability for the reaction.[3] Screen a range of nonpolar and polar aprotic solvents or consider using a co-solvent system. Increasing the reaction temperature might also improve solubility.[10] |
| Insufficient Oxidant | The oxidant (e.g., H₂O₂) may have decomposed or been consumed in side reactions.[3] Use a fresh supply of the oxidant and consider adding it slowly over time to maintain an effective concentration. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient for completion.[3] Systematically optimize the temperature and monitor the reaction over time using techniques like GC or TLC to determine the optimal duration.[10] |
| Inefficient Light Source (for Photocatalysis) | For photoredox reactions, ensure the light source is emitting at the correct wavelength and has sufficient intensity to excite the photocatalyst.[10] |
Problem 2: Poor Selectivity (Mixture of 1- and 2-substituted products)
Q: My reaction is producing a mixture of 1-adamantanol and 2-adamantanol, or other positional isomers. How can I improve selectivity?
| Potential Cause | Solution |
| Non-Selective Catalyst System | Some catalytic systems generate highly reactive, non-selective intermediates (e.g., hydroxyl radicals) that can react with both tertiary and secondary C-H bonds.[3] |
| For Oxidation: Choose a catalyst known for higher selectivity. Enzymatic oxidations using cytochrome P450 can exhibit very high regioselectivity.[3][7] Certain iron complexes with specific ligands can also offer better control.[3] | |
| For Alkylation: A dual catalytic system involving an iridium photocatalyst and a quinuclidine-based HAT catalyst has shown excellent selectivity for the tertiary position.[1][4][5] | |
| Reaction Conditions Favoring Isomerization | In some cases, reaction conditions might promote the formation of less stable isomers. |
| For bromination, a phase-transfer catalyst system can provide nearly complete selectivity for the 1-bromoadamantane.[1] |
Problem 3: Formation of Over-oxidized or Undesired Byproducts
Q: My reaction is producing significant amounts of adamantanone, diols, or other byproducts. How can I minimize their formation?
| Potential Cause | Solution |
| Product is More Reactive than Starting Material | The initially formed product (e.g., 1-adamantanol) can be more susceptible to further oxidation than adamantane itself, leading to ketones or diols.[3] |
| Optimize the reaction time to stop the reaction when the yield of the desired product is at its maximum. Lowering the reaction temperature can also help reduce the rate of subsequent oxidation.[3] Slow, drop-wise addition of the oxidant can also control the reaction.[11] | |
| Solvent Participation | The solvent may be reacting under the experimental conditions, leading to impurities.[3] |
| Select a robust solvent that is known to be inert under the chosen reaction conditions. Acetonitrile and butyronitrile are often used for oxidation reactions.[3] |
Catalyst Performance Data
Table 1: Catalyst Systems for Selective Adamantane Alkylation
| Catalyst System | Alkene Substrate | Yield (%) | Regioselectivity (3°:2°) | Reference |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ + Quinuclidine HAT Catalyst | Phenyl Vinyl Sulfone | 70 | >20:1 | [1] |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ + Quinuclidine HAT Catalyst | N-Boc Amantadine derivative | 74 | High | [5] |
| Decatungstate Photocatalyst (TBADT) | Methyl Fumarate | 78 | 71:29 (hydroxy:ketone) | [1] |
Table 2: Catalyst Systems for Adamantane Oxidation/Carbonylation
| Catalyst System | Reagents | Product(s) | Yield (%) | Regioselectivity (3°:2°) | Reference |
| Cu₂Cl₄·2DMG | H₂O₂ | Poly-oxygenated products | 72 (total) | - | [11] |
| N-Hydroxyphthalimide (NHPI) | O₂, CO | Carboxylic acids, alcohols, ketones | Mixture | Poor | [1] |
| Palladium Catalyst | CO, Benzyl Alcohol | Adamantyl Ester | 68 | 3:1 | [1] |
| GaCl₃ | CO | 1-Adamantanecarboxaldehyde | up to 21 | High for 1-position | [9] |
| Cytochrome P450 | O₂ | 1-Adamantanol | Variable | up to 48:1 | [7] |
Experimental Protocols
Protocol 1: Selective Photoredox C-H Alkylation of Adamantane
This protocol describes a general procedure for the selective functionalization of the tertiary C-H bond of adamantane using dual photoredox catalysis.[1]
-
Reaction Setup: In a reaction vessel, combine adamantane (1.5 mmol), the desired alkene (e.g., phenyl vinyl sulfone, 1.0 mmol), the iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 0.02 mmol), and a hydrogen atom transfer (HAT) catalyst (e.g., a quinuclidine derivative, 0.1 mmol).[1]
-
Solvent Addition: Add the appropriate solvent (e.g., 10 mL of acetonitrile).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in front of a suitable light source (e.g., 456 nm LED lamp) and stir vigorously at room temperature.[12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product.
Protocol 2: Microbial Hydroxylation of Adamantane
This protocol provides a general framework for the hydroxylation of adamantane using a microorganism. Optimal conditions will vary.[6]
-
Microorganism and Culture Medium: Select a suitable microorganism (e.g., Streptomyces griseoplanus or Pseudomonas putida).[6] Prepare the appropriate sterile culture medium specific to the chosen microbe.
-
Inoculation and Pre-culture: Inoculate a starter culture from a stock and grow under optimal conditions (e.g., specific temperature, shaking speed) for 24-48 hours.
-
Biotransformation: Add adamantane (often dissolved in a minimal amount of a water-miscible solvent like DMSO to aid dispersion) to the main culture. If required by the enzyme system (e.g., P450cam in P. putida), add an inducer like camphor.[6]
-
Incubation: Continue to incubate the culture under the same conditions for several days.
-
Extraction: After the incubation period, separate the microbial cells from the culture broth by centrifugation. Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).[6]
-
Analysis and Purification: Analyze the crude extract using GC or HPLC to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using silica gel column chromatography.[6]
Visualizations
Catalyst Selection Workflow
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Head-to-Head Battle of Adamantane Linkers: 1,3-Adamantanediacetic Acid vs. 1,3-Adamantanedicarboxylic Acid in Functional Material Synthesis
For researchers, scientists, and drug development professionals, the choice of a molecular linker is a critical design parameter in the construction of functional materials such as Metal-Organic Frameworks (MOFs) and drug delivery systems. The rigid, diamondoid structure of adamantane makes it an attractive scaffold for linkers, imparting thermal and chemical stability. This guide provides an objective comparison of two closely related adamantane-based linkers: 1,3-Adamantanediacetic acid (H2ADA) and 1,3-Adamantanedicarboxylic acid (H2ADC), supported by available experimental data and detailed protocols.
The primary distinction between these two linkers lies in the spacer connecting the carboxylic acid groups to the adamantane core. In H2ADC, the carboxyl groups are directly attached to the adamantane cage, creating a more rigid structure. In contrast, H2ADA possesses methylene (-CH2-) spacers, affording it greater conformational flexibility. This seemingly subtle difference can have significant implications for the final properties of the synthesized materials.
Physicochemical Properties at a Glance
A summary of the fundamental properties of H2ADA and H2ADC is presented below, offering a baseline for their comparison.
| Property | This compound (H2ADA) | 1,3-Adamantanedicarboxylic acid (H2ADC) |
| Molecular Formula | C14H20O4 | C12H16O4 |
| Molecular Weight | 252.31 g/mol [1] | 224.25 g/mol [2][3] |
| Melting Point | 234-237 °C[4][5][6] | 276-278 °C[2][3] |
| CAS Number | 17768-28-4[1] | 39269-10-8[2][3] |
| Structure | Carboxylic acid groups are separated from the adamantane core by a methylene spacer. | Carboxylic acid groups are directly attached to the adamantane core. |
| Flexibility | Higher conformational flexibility due to the methylene spacers. | More rigid structure. |
Performance Comparison in Coordination Chemistry
A direct comparative study of these two linkers in the synthesis of uranyl ion complexes highlights the impact of their structural differences. Both H2ADC and H2ADA have been successfully employed to create homo- and heterometallic uranyl ion complexes under solvo-hydrothermal conditions.[7]
The key finding of this research is that the greater flexibility of H2ADA allows for different coordination modes and can influence the final architecture of the resulting coordination polymer.[7] While both linkers form stable complexes, the choice between them can be used to tune the dimensionality and topology of the resulting framework. For instance, in the reported study, both linkers were capable of forming trough-like monoperiodic assemblies.[7]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of materials using these linkers.
Synthesis of Uranyl Ion Complexes
The following is a general protocol adapted from the synthesis of uranyl complexes with H2ADC and H2ADA.[7]
Materials:
-
Uranyl nitrate hexahydrate (UO2(NO3)2·6H2O)
-
1,3-Adamantanedicarboxylic acid (H2ADC) or this compound (H2ADA)
-
Co-solvents (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Counterions (e.g., tetraphenylphosphonium bromide)
-
Demineralized water
Procedure:
-
A mixture of uranyl nitrate hexahydrate, the adamantane-based linker, and any counterions or co-solvents is prepared in demineralized water.
-
The mixture is sealed in a glass vessel.
-
The vessel is heated to 140 °C under autogenous pressure for a specified period.
-
After cooling, the resulting crystals are collected, washed, and dried.
Note: The specific ratios of reactants and the choice of co-solvents and counterions will determine the final product and its crystal structure.
General Solvothermal Synthesis of Metal-Organic Frameworks
While specific comparative protocols for MOF synthesis using H2ADA and H2ADC are not available, a general solvothermal method can be adapted.[8]
Materials:
-
Metal salt (e.g., Zinc nitrate, Copper nitrate)
-
This compound (H2ADA) or 1,3-Adamantanedicarboxylic acid (H2ADC)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Modulator (optional, e.g., acetic acid, formic acid)
Procedure:
-
The metal salt and the adamantane-based linker are dissolved in the chosen solvent in a Teflon-lined autoclave.
-
A modulator may be added to control crystal growth and morphology.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to days.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The product is washed with fresh solvent to remove unreacted starting materials.
-
The MOF is then activated by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.
Visualizing the Difference: Structure and Synthesis
To better understand the concepts discussed, the following diagrams illustrate the chemical structures of the linkers and a typical experimental workflow.
Caption: Molecular structures of H2ADC and H2ADA.
Caption: A typical workflow for MOF synthesis.
Conclusion and Future Outlook
Both this compound and 1,3-Adamantanedicarboxylic acid are valuable linkers for the construction of robust, adamantane-based materials. The primary differentiating factor is the enhanced flexibility of H2ADA, which can be strategically employed to influence the final architecture of coordination polymers.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of these linkers in the synthesis of MOFs with commonly used metal ions. Future research should focus on systematic studies that evaluate the impact of these linkers on key material properties such as:
-
Surface Area and Porosity: How does the linker flexibility affect the BET surface area and pore size distribution of the resulting MOFs?
-
Thermal and Chemical Stability: Does the direct attachment of the carboxylate group in H2ADC lead to more stable frameworks compared to the more flexible H2ADA?
-
Guest Molecule Interactions: How does the difference in the linker's steric hindrance and flexibility influence the adsorption of gases or the loading and release of drug molecules?
Answering these questions through rigorous experimental work will provide the necessary data for researchers to make informed decisions when selecting the optimal adamantane-based linker for their specific application, ultimately accelerating the design and development of advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]
comparative study of linkers for zirconium-based MOFs
A Comparative Guide to Linkers for Zirconium-Based Metal-Organic Frameworks
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) have garnered significant attention from the scientific community due to their exceptional thermal and chemical stability, making them prime candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery.[1][2][3] The properties and performance of these materials are intrinsically linked to the organic linkers that bridge the zirconium-oxo clusters. This guide provides a comparative analysis of common linkers used in the synthesis of Zr-MOFs, with a focus on how linker choice influences the final properties and performance of the material. Experimental data is presented to support these comparisons, and detailed methodologies for key experiments are provided.
The Impact of Linker Selection on Zr-MOF Properties
The selection of the organic linker is a critical step in the design of Zr-MOFs with tailored properties.[4] Key characteristics of the linker, such as its length, connectivity, and functional groups, directly influence the resulting MOF's pore size, surface area, stability, and catalytic activity.
Linker Length and Porosity
Increasing the length of the linker generally leads to an expansion of the framework, resulting in larger pore sizes and higher surface areas. For instance, extending the linear dicarboxylate linker from 1,4-benzenedicarboxylate (BDC) in UiO-66 to 4,4'-biphenyldicarboxylate (BPDC) in UiO-67 results in an increase in pore size.[5] This expansion can be beneficial for applications requiring the accommodation of large molecules, such as in drug delivery.[6] However, this increase in pore size can sometimes come at the cost of reduced chemical and thermal stability.[5]
Linker Connectivity and Stability
The connectivity of the linker, referring to the number of coordination points it has, plays a crucial role in the stability of the resulting Zr-MOF. MOFs constructed from linkers with higher connectivity, such as tetratopic linkers, generally exhibit enhanced stability compared to those with ditopic or tritopic linkers.[7][8] For example, a study comparing Zr-MOFs with different linker connectivities found that MOFs with tetratopic linkers, such as PCN-222 and MIP-200, were significantly more stable in aqueous environments across a wide pH range than those with ditopic (UiO-66) or tritopic (MOF-808) linkers.[7][8]
Linker Functionalization and Performance
Introducing functional groups onto the linker backbone is a powerful strategy to tune the physicochemical properties of Zr-MOFs and enhance their performance in specific applications.[3][9] For example, functionalizing the BDC linker of UiO-66 with amino (-NH2), nitro (-NO2), or hydroxyl (-OH) groups can alter the MOF's acidity and adsorption properties.[9][10] Amino-functionalized UiO-66 has shown improved CO2 adsorption capacity compared to its parent framework.[9] In catalysis, the introduction of acidic or basic functional groups can create active sites for various chemical transformations.[10] For drug delivery applications, linker functionalization can influence the loading and release of therapeutic agents.[11]
Comparative Data of Common Linkers for Zr-MOFs
The following tables summarize key quantitative data for a selection of commonly used linkers in the synthesis of Zr-MOFs.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | Pore Size (nm) | Reference(s) |
| UiO-66 | 1,4-Benzenedicarboxylic acid (BDC) | -H | ~1100 - 1500 | ~0.8 & 1.1 | [9][11] |
| UiO-66-NH₂ | 2-Amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | - | [9] |
| UiO-66-NO₂ | 2-Nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | - | [9] |
| UiO-66-(OH)₂ | 2,5-Dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | - | [9] |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | -H | - | - | [5] |
| MOF-808 | Benzene-1,3,5-tricarboxylic acid (BTC) | -H | - | - | [7][8] |
| PCN-222 | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | -H | - | - | [2][7][8] |
| MOF-525 | Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | -H | 2620 | 2.0 | [2] |
Note: BET surface area and pore size can vary depending on the synthesis conditions and activation procedures.
| MOF | Linker | Application | Key Performance Metric | Reference(s) |
| UiO-66-NH₂ | BDC-NH₂ | CO₂ Adsorption | ~3.35 mmol/g at 273 K | [9] |
| PCN-222 | TCPP | Photodynamic Therapy | Capable of absorbing visible light for therapeutic applications. | [2] |
| Zr-MOF-2 | BPDC | Drug Delivery | Higher drug loading capacity and enhanced release efficiency at pH 9.2. | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Zr-MOFs are crucial for reproducible research. Below are representative protocols for key experiments.
Synthesis of UiO-66
A common method for the synthesis of UiO-66 involves the solvothermal reaction of a zirconium salt and 1,4-benzenedicarboxylic acid (BDC).[9]
-
Preparation of the solution: Zirconium(IV) chloride (ZrCl₄) and BDC are dissolved in N,N-dimethylformamide (DMF) in a molar ratio of 1:1.[9]
-
Solvothermal reaction: The solution is sealed in a Teflon-lined autoclave and heated to 120 °C for 24 hours.[9]
-
Product recovery: After cooling to room temperature, the crystalline product is collected by filtration.
-
Washing and activation: The product is washed with DMF and ethanol to remove unreacted precursors and then dried under vacuum.[9]
Characterization of Zr-MOFs
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically performed under a nitrogen atmosphere with a constant heating rate to determine the temperature at which the framework decomposes.[9]
-
Gas Adsorption Measurements: The Brunauer-Emmett-Teller (BET) surface area and pore size distribution are determined by measuring the adsorption and desorption of nitrogen gas at 77 K.[9] The CO₂ adsorption capacity is measured using a volumetric gas adsorption analyzer at a specific temperature (e.g., 273 K or 298 K).[9]
-
Chemical Stability Test: To assess chemical stability, approximately 25 mg of the Zr-MOF is immersed in 5 mL of a specific solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH) and left to stand at room temperature for 24 hours.[5] The solid is then recovered by filtration and analyzed by PXRD to check for any changes in crystallinity.[5]
Visualizing Relationships and Workflows
The following diagrams illustrate key concepts in the study of linkers for Zr-MOFs.
Caption: Workflow for selecting linkers based on desired Zr-MOF properties for a target application.
Caption: A generalized experimental workflow for the synthesis and characterization of Zr-MOFs.
Caption: The relationship between linker connectivity and the resulting stability of the Zr-MOF framework.
References
- 1. Synthesis of zirconium-based metal–organic frameworks with iron(ii) clathrochelate ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A [pubs.rsc.org]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Zirconium-based MOFs as pH-responsive drug delivery systems: encapsulation and release profiles of ciprofloxacin - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01665G [pubs.rsc.org]
- 7. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 8. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Endocytosis Mechanism of Zr-Based Metal–Organic Frameworks through Linker Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Landscape of 1,3-Adamantanediacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Derivatives of adamantane have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antidiabetic, and neurological effects. This guide provides a comparative overview of the biological activities of adamantane derivatives, with a particular focus on di-substituted adamantanes as analogs for the less-studied 1,3-adamantanediacetic acid derivatives. Due to a scarcity of publicly available data specifically on the biological activity of this compound derivatives, this guide leverages data from structurally related adamantane compounds to provide a valuable reference for future research and drug development endeavors.
Comparative Analysis of Biological Activity
Adamantane derivatives have been most notably recognized for their antiviral and neurological applications. However, their therapeutic potential extends to other significant areas such as cancer and metabolic disorders.
Antiviral Activity
The primary antiviral application of adamantane derivatives has been against the influenza A virus. Amantadine and Rimantadine, both aminoadamantane derivatives, were among the first synthetic antiviral drugs. Their mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle responsible for uncoating the virus within the host cell. By inhibiting this channel, these drugs prevent the release of viral genetic material into the cytoplasm, thus halting the infection.
While data on this compound derivatives is limited, studies on other di-substituted adamantanes suggest that the core structure is amenable to modifications that can yield potent antiviral activity.
Table 1: Antiviral Activity of Selected Adamantane Derivatives
| Compound/Derivative Class | Virus | Target | Activity Metric (IC₅₀/EC₅₀) | Reference |
| Amantadine | Influenza A | M2 Ion Channel | ~0.3 µM | [General Knowledge] |
| Rimantadine | Influenza A | M2 Ion Channel | ~0.1 µM | [General Knowledge] |
| 1,3-Diaza-adamantan-6-one derivatives | Not Specified | Not Specified | Not Specified | [1] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific viral strain and the cell line used in the assay.
Anticancer Activity
Several adamantane derivatives have been investigated for their potential as anticancer agents. Their lipophilic nature allows for enhanced cell membrane permeability, a desirable trait for cytotoxic drugs. The rigid adamantane cage can also influence the conformation of the molecule, leading to specific interactions with biological targets.
For instance, certain 1,3-diaza-2-functionalized-adamantan-6-one derivatives have demonstrated significant cytotoxic activity against melanoma cell lines, with IC₅₀ values in the micromolar range. These compounds were found to induce cell cycle arrest and apoptosis.
Table 2: Anticancer Activity of Selected Adamantane Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Mechanism of Action | Reference |
| 1,3-Diaza-2-phospha-adamantan-6-one derivatives | B16-F10 (Melanoma) | 10-60 µM | G₂/M cell cycle arrest, apoptosis | [1] |
| Adamantane-based thiadiazole derivatives | MCF-7, HepG-2, A549 | Varies | EGFR inhibition | Not directly cited |
Neurological Activity
Adamantane derivatives have also made a significant impact in the field of neurology. Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease. The adamantane moiety plays a crucial role in its mechanism, blocking the ion channel of the NMDA receptor under conditions of excessive stimulation, while preserving normal synaptic function. This highlights the potential for 1,3-disubstituted adamantanes to be explored for neurological disorders.
Table 3: Neurological Activity of Selected Adamantane Derivatives
| Compound/Derivative Class | Target | Indication | Mechanism of Action | Reference |
| Memantine | NMDA Receptor | Alzheimer's Disease | Uncompetitive channel blocker | [2] |
| Amantadine | NMDA Receptor / Dopamine Agonist | Parkinson's Disease, Drug-induced extrapyramidal reactions | Multiple | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are outlines of key experimental protocols relevant to the activities discussed.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
-
Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor, often by competing with a radiolabeled ligand.[4]
-
Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat brain tissue.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: After reaching equilibrium, terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the NMDA receptor.
Visualizations
Experimental Workflow for Antiviral and Cytotoxicity Screening
Caption: Workflow for initial in vitro screening of novel compounds.
Simplified Signaling Pathway for NMDA Receptor Antagonism
Caption: NMDA receptor antagonism by adamantane derivatives.
References
- 1. Anti-neoplastic activity of 1,3-diaza-2-functionalized-adamantan-6-one compounds against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 1,3-Adamantanediacetic Acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1,3-Adamantanediacetic acid. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a dicarboxylic acid derivative of adamantane. Its rigid, three-dimensional structure makes it a valuable building block in various fields, including polymer chemistry and pharmaceutical development. Ensuring the purity of this compound is critical for its application, as impurities can significantly impact the properties of the final product and the reproducibility of experimental results. While several analytical techniques can be employed for purity determination, HPLC is a widely used method due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Analytical Techniques
The selection of an analytical method for purity validation depends on several factors, including the nature of the analyte, the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of HPLC with other common analytical techniques for the analysis of this compound.
| Technique | Principle | Sample Preparation | Throughput | Selectivity | Sensitivity | Primary Application |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase, with detection by UV absorbance. | Simple dissolution in a suitable solvent. Derivatization may be needed for enhanced sensitivity. | High | Good to Excellent | Moderate | Routine purity testing, quantification of major components. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by a Flame Ionization Detector. | Derivatization to a more volatile form (e.g., esterification) is required. | High | Excellent | High | Analysis of volatile impurities and the main compound after derivatization. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection, providing mass-to-charge ratio information. | Simple dissolution in the mobile phase. | Moderate to High | Excellent | Very High | Impurity identification, trace analysis, and confirmation of identity. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information. | Dissolution in a deuterated solvent. | Low | Good | Low | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). |
HPLC Method for Purity Validation of this compound
The following is a representative HPLC method for the purity analysis of this compound. It is important to note that adamantane derivatives lack a strong chromophore, thus UV detection is performed at a low wavelength (around 210 nm). For higher sensitivity, derivatization to introduce a UV-active group or the use of alternative detectors like a Refractive Index Detector (RID) or a Mass Spectrometer (MS) is recommended.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Water (HPLC grade).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water, adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Workflow for HPLC Purity Validation
The following diagram illustrates the experimental workflow for the purity validation of this compound by HPLC.
A Comparative Guide to the Structural Differences Between 1,3- and 1,5-Disubstituted Adamantanes
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a rigid, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science. Its unique diamondoid structure allows for precise spatial orientation of substituents, influencing the pharmacological and material properties of its derivatives. Disubstitution at the bridgehead positions, specifically at the 1,3- and 1,5-positions, leads to distinct structural isomers with potentially different biological activities and chemical reactivities. This guide provides a comprehensive comparison of the structural characteristics of 1,3- and 1,5-disubstituted adamantanes, supported by experimental data for the well-characterized 1,3-isomers and a theoretical consideration for the less-explored 1,5-isomers.
Introduction to Adamantane Stereochemistry
The adamantane cage is composed of four fused cyclohexane rings in chair conformations, resulting in a highly symmetrical and strain-free structure. The carbon atoms in adamantane can be classified into two types: four methine carbons at the bridgehead positions (1, 3, 5, and 7) and six methylene carbons at the secondary positions (2, 4, 6, 8, 9, and 10). Substitution at the tertiary bridgehead carbons is generally favored due to the higher stability of the resulting carbocation intermediates during synthesis.
1,3-Disubstituted Adamantanes: A Well-Established Motif
The 1,3-disubstitution pattern is the most common and extensively studied among disubstituted adamantanes. The substituents at these positions are located on the same face of one of the cyclohexane rings, pointing away from each other in a diaxial-like arrangement relative to that ring. This spatial arrangement minimizes steric hindrance between the substituents.
Synthesis of 1,3-Disubstituted Adamantanes
The synthesis of 1,3-disubstituted adamantanes often commences from adamantane itself or a monosubstituted adamantane. A common strategy involves the functionalization of the bridgehead positions via carbocationic intermediates. For instance, 1,3-dibromoadamantane is a key intermediate that can be prepared by the bromination of adamantane. This dihalo-adamantane serves as a versatile precursor for a wide range of 1,3-disubstituted derivatives through nucleophilic substitution reactions.
Structural Characterization of 1,3-Disubstituted Adamantanes
The rigid nature of the adamantane core in 1,3-disubstituted derivatives leads to well-defined spectroscopic signatures.
NMR Spectroscopy: In ¹H NMR spectra, the protons of the adamantane cage typically appear in distinct regions. The bridgehead protons (at positions 5 and 7 in a 1,3-disubstituted derivative) usually resonate at a different chemical shift compared to the methylene protons. The chemical shifts of the protons on the carbons adjacent to the substituents are significantly affected by the nature of the substituent. In ¹³C NMR spectroscopy, the symmetry of the molecule is reflected in the number of signals. For a symmetrically 1,3-disubstituted adamantane, one would expect to see distinct signals for the substituted carbons (C1, C3), the remaining bridgehead carbons (C5, C7), and the different sets of methylene carbons.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure. In 1,3-disubstituted adamantanes, the distance and angle between the two substituents can be precisely determined, confirming their spatial relationship.
1,5-Disubstituted Adamantanes: A Theoretical Perspective
Direct experimental data, including synthetic procedures and detailed structural characterization for 1,5-disubstituted adamantanes, is notably scarce in the scientific literature. This suggests that the synthesis of these isomers may be more challenging compared to their 1,3-counterparts. However, we can infer their structural characteristics based on the geometry of the adamantane cage.
In a 1,5-disubstituted adamantane, the substituents are located at two bridgehead positions that are further apart than the 1 and 3 positions. They are situated on opposite sides of the adamantane cage, creating a more linear or extended arrangement compared to the angular disposition in the 1,3-isomer.
Postulated Structural Differences
The key structural difference lies in the spatial orientation of the substituents. This variation in geometry is expected to have a profound impact on the molecule's overall shape, polarity, and ability to interact with biological targets or other molecules.
-
Distance between Substituents: The through-space distance between the substituents at the 1 and 5 positions is greater than that between the 1 and 3 positions.
-
Molecular Shape: 1,3-disubstituted adamantanes can be considered "V-shaped" or angular, while 1,5-disubstituted adamantanes would be more "linear" or rod-like.
-
Dipole Moment: For identical substituents, the net molecular dipole moment would likely be different for the two isomers due to the different vector addition of the individual bond dipoles.
Visualizing the Structural Differences
The following diagrams, generated using the DOT language, illustrate the fundamental structural differences between 1,3- and 1,5-disubstituted adamantanes.
Caption: Molecular structure of a 1,3-disubstituted adamantane.
Caption: Theoretical molecular structure of a 1,5-disubstituted adamantane.
Quantitative Data and Experimental Protocols
The following tables summarize key experimental data for representative 1,3-disubstituted adamantanes. Due to the lack of experimental data for 1,5-disubstituted adamantanes, a direct quantitative comparison is not currently possible.
Table 1: Representative ¹H NMR Chemical Shift Data for 1,3-Disubstituted Adamantanes
| Compound | Substituent (R) | Bridgehead H (ppm) | Methylene H (ppm) | Reference |
| 1,3-Adamantanediol | -OH | ~1.7 | ~1.5, ~2.1 | [General knowledge] |
| 1,3-Dibromoadamantane | -Br | ~2.3 | ~1.8, ~2.5 | [General knowledge] |
| 1,3-Diaminoadamantane | -NH₂ | ~1.6 | ~1.4, ~1.9 | [General knowledge] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Table 2: Representative ¹³C NMR Chemical Shift Data for 1,3-Disubstituted Adamantanes
| Compound | Substituent (R) | C1, C3 (ppm) | C5, C7 (ppm) | Methylene C (ppm) | Reference |
| 1,3-Adamantanediol | -OH | ~68 | ~35 | ~45, ~50 | [General knowledge] |
| 1,3-Dibromoadamantane | -Br | ~60 | ~38 | ~32, ~51 | [General knowledge] |
| 1,3-Diaminoadamantane | -NH₂ | ~45 | ~36 | ~31, ~49 | [General knowledge] |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
General Synthesis of 1,3-Dibromoadamantane:
A typical procedure involves the reaction of adamantane with bromine in the presence of a Lewis acid catalyst, such as aluminum bromide. The reaction is usually carried out in a suitable solvent like carbon disulfide or a large excess of bromine. The reaction mixture is refluxed for several hours, after which the excess bromine is quenched, and the product is isolated and purified by crystallization or chromatography.
General Protocol for Nucleophilic Substitution on 1,3-Dibromoadamantane:
1,3-Dibromoadamantane is dissolved in an appropriate solvent. The choice of solvent depends on the nature of the nucleophile and the reaction conditions. The nucleophile (e.g., an alcohol for ether formation, an amine for amination, or a cyanide salt for cyanation) is added to the solution, often in the presence of a base to neutralize the HBr formed. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The product is then isolated by extraction and purified by crystallization or column chromatography.
NMR Spectroscopy Protocol:
A sample of the adamantane derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra. For more complex structures, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to aid in the assignment of signals.
X-ray Crystallography Protocol:
Single crystals of the adamantane derivative suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Diffraction data are collected at a specific temperature (often low temperature to minimize thermal vibrations). The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
Conclusion
While 1,3-disubstituted adamantanes are well-documented and synthetically accessible, their 1,5-disubstituted counterparts remain largely unexplored experimentally. The fundamental structural difference lies in the spatial arrangement of the substituents, leading to distinct molecular shapes and properties. The "V-shape" of 1,3-isomers contrasts with the more "linear" geometry of the theoretical 1,5-isomers. This inherent structural diversity offers exciting opportunities for the design of novel molecules with tailored functionalities. Further research into the synthesis and characterization of 1,5-disubstituted adamantanes is warranted to fully exploit the potential of this unique scaffold in drug discovery and materials science. The lack of experimental data for 1,5-disubstituted adamantanes highlights a significant gap in the chemical literature and presents a challenge and an opportunity for synthetic and structural chemists.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Adamantanediacetic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,3-Adamantanediacetic acid, ensuring compliance with general laboratory safety standards.
I. Understanding the Hazard Profile
Before initiating any disposal procedure, it is essential to understand the hazard profile of this compound. While specific environmental hazards are not prominently cited, general prudence in handling chemical waste is paramount.
Key Safety and Disposal Parameters for this compound:
| Parameter | Information | Source |
| Physical Form | Solid (powder) | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [2] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. | [2] |
| Disposal of Unused Product | Dispose of as unused product in a suitable, closed container. | [2] |
| Contaminated Packaging | Dispose of as unused product. | [2] |
| Environmental Precautions | No special environmental precautions required. | [2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conducted by personnel familiar with chemical handling in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".[3]
-
Ensure the container is made of a compatible material, is in good condition with no leaks, and has a secure lid.[3]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
2. Collection of Waste:
-
Collect all solid waste, including any contaminated materials such as gloves or weighing paper, in the designated hazardous waste container.
-
For solutions of this compound, consult your local EHS guidelines. As a general rule for acidic waste, neutralization may be required before disposal.[4][5]
3. Neutralization of Acidic Waste (if applicable):
-
Caution: This procedure should be performed in a chemical fume hood while wearing appropriate PPE.[4]
-
For small quantities of acidic solutions (generally under 25 mL), dilute the solution with a large amount of cold water (at least a 10:1 ratio of water to acid solution).[5]
-
Slowly add a weak base, such as sodium bicarbonate, to the diluted solution with constant stirring until the pH is between 6.0 and 8.0.[4]
-
If the neutralized solution contains no other hazardous materials, it may be permissible to discharge it to the sanitary sewer with a large volume of water, in accordance with local regulations.[4][5]
-
For quantities exceeding 25 mL or for any uncertainty, the waste must be managed by your institution's EHS department.[5]
4. Final Disposal:
-
Once the waste container is full, ensure it is securely sealed and properly labeled with the full chemical name, date, and point of origin.[3][6]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][6]
-
Never dispose of solid this compound or its containers in the regular trash.[6]
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[3][7]
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and air-drying, the container can often be disposed of as regular laboratory waste, but it is crucial to deface or remove the original label.[7]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. This compound 97 17768-28-4 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 1,3-Adamantanediacetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Adamantanediacetic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect the eyes from splashes and airborne particles of the powdered acid.[1][3] |
| Skin Protection | Nitrile or neoprene gloves; double-gloving is recommended.[1][4] A chemical-resistant lab coat or apron should also be worn.[1][3] | To prevent direct skin contact with the chemical.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[5] This should be used especially when handling the powder outside of a fume hood.[1] | To protect against the inhalation of dust and fine particles.[4] |
| Foot Protection | Closed-toe shoes.[1] | To protect the feet from potential spills.[1] |
Operational Plan
A systematic approach to handling this compound is critical for safety. The following step-by-step operational plan should be followed.
1. Preparation and Engineering Controls:
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.[1]
-
Conduct all handling of this compound powder within a certified chemical fume hood to minimize inhalation exposure.[1]
-
The laboratory should be well-ventilated.[3]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear the appropriate PPE as specified in the table above.
-
When weighing and transferring the powder, do so carefully to avoid creating dust.
-
If diluting the acid, always add the acid to the water slowly to prevent a potentially violent exothermic reaction.[1]
-
Avoid direct contact with the skin and eyes, and do not inhale any dust.[1]
-
Wash hands thoroughly with soap and water after handling.[5]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Store away from incompatible materials such as bases and oxidizing agents.[6]
4. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]
-
Do not attempt to clean up large spills without proper training and equipment. Evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be disposed of as hazardous waste. Do not mix it with other waste streams.[7]
-
Contaminated Materials: All materials that have come into contact with the acid, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6][7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. leelinework.com [leelinework.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
